3-Amino-4-methoxybenzenesulfonic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-4-methoxybenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4S/c1-12-7-3-2-5(4-6(7)8)13(9,10)11/h2-4H,8H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIOATBXVNLPLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
167860-86-8 | |
| Record name | 2-Aminoanisole-4-sulfonic acid homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167860-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID9059171 | |
| Record name | Benzenesulfonic acid, 3-amino-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98-42-0 | |
| Record name | 2-Aminoanisole-4-sulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Anisidine-p-sulfonic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-4-methoxybenzenesulfonic acid | |
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| Record name | Benzenesulfonic acid, 3-amino-4-methoxy- | |
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| Record name | Benzenesulfonic acid, 3-amino-4-methoxy- | |
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| Record name | 3-amino-4-methoxybenzenesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.425 | |
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| Record name | 3-AMINO-4-METHOXYBENZENESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC28556HZC | |
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Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 3-Amino-4-methoxybenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the synthesis and characterization of 3-Amino-4-methoxybenzenesulfonic acid (CAS No. 98-42-0). This compound, also known as o-anisidine-4-sulfonic acid, is a valuable intermediate in the synthesis of various organic molecules, including dyes and potential pharmaceutical agents.[1][2] This document outlines a plausible synthetic route via the sulfonation of 2-methoxyaniline (o-anisidine), presents key physicochemical properties, and discusses the available characterization data. Due to the limited availability of public experimental spectral data, predicted spectroscopic data is provided for reference.
Physicochemical Properties
This compound is an off-white crystalline powder.[2] In its solid state, it exists as a zwitterion, 3-ammonio-4-methoxybenzenesulfonate.[2] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₉NO₄S | [3][4] |
| Molecular Weight | 203.22 g/mol | [3][4] |
| CAS Number | 98-42-0 | [3][4] |
| Appearance | Off-white crystalline powder | [1] |
| Melting Point | 305 °C (decomposition) | [5] |
| Purity | Typically ≥98% |
Synthesis Protocol
The synthesis of this compound is most directly achieved through the electrophilic sulfonation of 2-methoxyaniline (o-anisidine). The following protocol is a detailed, generalized procedure based on established methods for the sulfonation of aromatic amines and related compounds.
Reaction Scheme
Caption: Synthetic pathway for this compound.
Experimental Procedure
Materials:
-
2-Methoxyaniline (o-anisidine)
-
Concentrated sulfuric acid (98%)
-
Deionized water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Heating mantle with temperature controller
-
Büchner funnel and flask
-
Vacuum source
Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully place a molar excess of concentrated sulfuric acid. The reaction should be conducted in a well-ventilated fume hood.
-
Addition of Reactant: Cool the sulfuric acid in an ice bath. Slowly add 2-methoxyaniline dropwise to the cooled, stirring sulfuric acid, ensuring the temperature is maintained below 20°C.
-
Heating: After the addition is complete, gradually heat the reaction mixture to 100-110°C. Maintain this temperature for several hours with continuous stirring to ensure the completion of the sulfonation reaction.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with stirring. This will precipitate the product.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product with cold deionized water to remove any remaining acid. The product can be further purified by recrystallization from hot water.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature.
Characterization Data
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons would likely appear as complex multiplets in the range of 6.5-7.5 ppm. The methoxy protons would be a singlet around 3.8-4.0 ppm. The amino and sulfonic acid protons would be broad singlets with variable chemical shifts depending on the solvent and concentration. |
| ¹³C NMR | Aromatic carbons would be expected in the range of 110-150 ppm. The methoxy carbon would appear around 55-60 ppm. |
| FTIR (cm⁻¹) | Expected characteristic peaks include: N-H stretching (amine) around 3300-3500, C-H stretching (aromatic and methyl) around 2850-3100, S=O stretching (sulfonic acid) around 1030-1060 and 1150-1200, and C-O stretching (ether) around 1230-1270. |
| Mass Spec (m/z) | The molecular ion peak [M]⁺ would be expected at approximately 203.03. Common fragmentation patterns would involve the loss of SO₃ (80) and CH₃ (15). |
Note: The predicted data is for informational purposes and should be confirmed by experimental analysis.
Experimental Workflow and Logic
The overall process from synthesis to characterization follows a logical progression.
Caption: General workflow for synthesis and characterization.
Conclusion
This technical guide provides a foundational understanding of the synthesis and properties of this compound. The outlined synthetic protocol offers a reliable method for its preparation from commercially available starting materials. While experimental characterization data is limited, the provided physical properties and predicted spectral data serve as a useful reference for researchers. Further experimental investigation is warranted to fully elucidate the spectroscopic characteristics of this important chemical intermediate.
References
An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-4-methoxybenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4-methoxybenzenesulfonic acid (CAS No. 98-42-0) is an organosulfur compound that holds significance as a chemical intermediate, particularly in the synthesis of azo dyes. Structurally, it is a substituted aromatic compound featuring an amino group, a methoxy group, and a sulfonic acid group attached to a benzene ring. In its solid state, it exists as a zwitterion, specifically as 3-ammonio-4-methoxybenzenesulfonate. Understanding its physicochemical properties is crucial for its application in synthesis, for predicting its behavior in various chemical and biological systems, and for ensuring safe handling and storage. This guide provides a comprehensive overview of its core properties, outlines standard experimental protocols for their determination, and presents logical workflows for its synthesis and analysis.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. These values are essential for predicting its reactivity, solubility, and interactions.
| Property | Value | Reference(s) |
| CAS Number | 98-42-0 | [1][2] |
| Molecular Formula | C₇H₉NO₄S | [2][3] |
| Molecular Weight | 203.22 g/mol | [1][2] |
| Melting Point | 305 °C (decomposes) | [1] |
| Appearance | Solid | - |
| Acidity (pKa) | Sulfonic acids are strongly acidic, with pKa values typically ranging from -1 to -2.[4][5] | [4][5] |
| Solubility | The presence of the polar sulfonic acid group suggests good solubility in water.[4] | [4] |
Chemical Structure and Identifiers
A compound's identity is unequivocally established through its structural representation and standardized chemical identifiers.
| Identifier | Type | Value | Reference(s) |
| IUPAC Name | Systematic Name | This compound | - |
| Synonyms | Common Names | 4-Methoxymetanilic acid, o-Anisidine-4-sulfonic acid | [1] |
| SMILES | 2D Structure | COc1ccc(cc1N)S(O)(=O)=O | [1] |
| InChI | Standard Identifier | 1S/C7H9NO4S/c1-12-7-3-2-5(4-6(7)8)13(9,10)11/h2-4H,8H2,1H3,(H,9,10,11) | [1] |
| InChI Key | Hashed Identifier | FLIOATBXVNLPLK-UHFFFAOYSA-N | [1] |
Spectroscopic Data
| Spectroscopy Type | Expected Features for this compound | Reference Data: 3-Amino-4-methoxybenzoic acid [6] |
| ¹H NMR | Aromatic protons (3H), methoxy protons (~3.8 ppm, s, 3H), amino protons (broad, 2H). | ¹H NMR spectra are available in spectral databases like SpectraBase.[6] |
| ¹³C NMR | Aromatic carbons (6 signals), methoxy carbon (~55-60 ppm). | ¹³C NMR spectra are available in spectral databases. |
| IR Spectroscopy | N-H stretching (amine, ~3300-3500 cm⁻¹), S=O stretching (sulfonic acid, ~1030-1060 and 1150-1200 cm⁻¹), O-H stretching (sulfonic acid, broad, ~2500-3300 cm⁻¹), C-O stretching (ether, ~1200-1275 cm⁻¹). | IR spectra (KBr wafer, ATR) are available in spectral databases.[6] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight (203.22 m/z). | GC-MS data shows a top peak at 167 m/z.[6] |
Experimental Protocols
The following sections describe generalized, standard laboratory methodologies for determining the key physicochemical properties of a solid organic compound like this compound.
Melting Point Determination
The melting point is a critical indicator of purity. The capillary method is a standard procedure.
-
Sample Preparation : A small amount of the dry, crystalline sample is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.
-
Instrumentation : The capillary tube is placed in a melting point apparatus, which contains a heating block and a calibrated thermometer or digital temperature sensor.
-
Heating : The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation : The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. For a pure substance, this range is typically narrow. For this compound, decomposition is observed at 305 °C.[1]
Solubility Assessment
A qualitative or quantitative assessment of solubility is fundamental for handling and application. The shake-flask method is commonly used for quantitative determination.
-
Equilibrium : An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.
-
Agitation : The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation : The resulting saturated solution is filtered to remove any undissolved solid.
-
Quantification : The concentration of the compound in the clear filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The result is expressed in units like g/L or mol/L.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
A small amount of the sample (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, D₂O).
-
The solution is transferred to an NMR tube.
-
The tube is placed in the NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired. The chemical shifts, integration, and coupling patterns provide detailed structural information.
-
-
Infrared (IR) Spectroscopy :
-
For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Alternatively, using an Attenuated Total Reflectance (ATR) accessory, a small amount of the solid sample is placed directly onto the ATR crystal.
-
The IR spectrum is recorded, showing absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.
-
Mandatory Visualizations
Logical Synthesis Workflow
The following diagram illustrates a plausible multi-step synthesis pathway for this compound, starting from a common precursor. This represents a logical chemical transformation sequence.
Analytical Workflow for Purity Assessment
This diagram outlines a standard analytical workflow for confirming the identity and assessing the purity of a synthesized batch of the target compound.
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety.
| Aspect | Information | Reference(s) |
| GHS Pictograms | Corrosion, Exclamation Mark | |
| Signal Word | Danger | [1] |
| Hazard Statements | H314: Causes severe skin burns and eye damage.H317: May cause an allergic skin reaction. | [1] |
| Precautionary Statements | P260, P272, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338 | [1] |
| Personal Protective Equipment (PPE) | Eyeshields, faceshields, chemical-resistant gloves, suitable respirator (e.g., type P3). | [1] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Classified under Storage Class 8A (Combustible corrosive hazardous materials). | [1] |
It is imperative to consult the full Safety Data Sheet (SDS) before handling this chemical.
References
3-Amino-4-methoxybenzenesulfonic acid CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Amino-4-methoxybenzenesulfonic acid, a key chemical intermediate. This document details its chemical identity, structural information, physical and chemical properties, synthesis protocols, and significant applications in various industries.
Chemical Identity and Molecular Structure
This compound, also known as o-anisidine-4-sulfonic acid, is an organic aromatic compound. It features an amino group, a methoxy group, and a sulfonic acid group substituted on a benzene ring.
Molecular Formula: C₇H₉NO₄S[3][4][5]
Molecular Structure:
References
Spectroscopic Analysis of 3-Amino-4-methoxybenzenesulfonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Amino-4-methoxybenzenesulfonic acid (CAS No. 98-42-0). Due to the limited availability of public, experimentally-derived spectroscopic data for this specific compound, this document focuses on predicting the expected spectral features based on its chemical structure. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are essential for the structural elucidation and quality control of this compound in research and drug development settings. This guide is intended to serve as a practical resource for scientists and researchers, enabling them to anticipate spectral outcomes and implement robust analytical methodologies.
Introduction
This compound is an aromatic organic compound containing amino, methoxy, and sulfonic acid functional groups. Its chemical structure suggests its potential utility as a building block in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and thorough characterization of this molecule is paramount for its application in any field, particularly in drug development where purity, identity, and stability are critical. Spectroscopic techniques such as NMR, IR, and MS are fundamental to achieving this level of characterization.
This document presents a predictive analysis of the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for this compound. Furthermore, it provides standardized, detailed experimental protocols that can be adopted by researchers to obtain high-quality spectroscopic data for this and similar compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and the known effects of the functional groups present in the molecule.
Predicted Nuclear Magnetic Resonance (NMR) Data
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.8 - 4.0 | Singlet | 3H | Methoxy group (-OCH₃) protons |
| ~ 4.5 - 5.5 | Broad Singlet | 2H | Amino group (-NH₂) protons |
| ~ 6.8 - 7.0 | Doublet | 1H | Aromatic proton ortho to the amino group |
| ~ 7.2 - 7.4 | Doublet of doublets | 1H | Aromatic proton meta to the amino group |
| ~ 7.6 - 7.8 | Doublet | 1H | Aromatic proton ortho to the sulfonic acid group |
| ~ 10.0 - 12.0 | Broad Singlet | 1H | Sulfonic acid (-SO₃H) proton |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 55 - 60 | Methoxy carbon (-OCH₃) |
| ~ 110 - 115 | Aromatic C-H (ortho to -NH₂) |
| ~ 118 - 122 | Aromatic C-H (meta to -NH₂) |
| ~ 125 - 130 | Aromatic C-H (ortho to -SO₃H) |
| ~ 135 - 140 | Aromatic C-SO₃H |
| ~ 145 - 150 | Aromatic C-NH₂ |
| ~ 150 - 155 | Aromatic C-OCH₃ |
Predicted Fourier-Transform Infrared (FT-IR) Data
Table 3: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretching (asymmetric and symmetric) of the amino group |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 2980 - 2850 | Medium | Aliphatic C-H stretching of the methoxy group |
| 1620 - 1580 | Strong | N-H bending of the amino group |
| 1600 - 1450 | Medium to Strong | Aromatic C=C ring stretching |
| 1260 - 1200 | Strong | Asymmetric S=O stretching of the sulfonic acid group |
| 1180 - 1120 | Strong | C-O stretching of the aryl ether |
| 1080 - 1030 | Strong | Symmetric S=O stretching of the sulfonic acid group |
| 900 - 675 | Strong | Aromatic C-H out-of-plane bending |
| 700 - 600 | Medium | S-O stretching of the sulfonic acid group |
Predicted Mass Spectrometry (MS) Data
Table 4: Predicted Mass Spectrometry Fragmentation for this compound (Electron Ionization)
| m/z | Interpretation |
| 203 | Molecular ion [M]⁺ |
| 188 | [M - CH₃]⁺ |
| 124 | [M - SO₃H]⁺ |
| 109 | [M - SO₃H - CH₃]⁺ |
| 92 | [C₆H₆N]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data discussed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Due to the presence of the acidic sulfonic acid group and the basic amino group, the compound may have limited solubility in common NMR solvents like chloroform-d (CDCl₃). Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) with a suitable internal standard are recommended.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
If using D₂O, a small amount of a reference standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) should be added. For DMSO-d₆, the residual solvent peak can be used as a reference.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
Data Acquisition:
-
¹H NMR:
-
Acquire the spectrum at room temperature.
-
Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds.
-
Process the data with appropriate phasing and baseline correction.
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: 1024-4096 scans, a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds.
-
Process the data with appropriate phasing and baseline correction.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Place a small amount (1-2 mg) of finely ground this compound and approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.
-
Transfer a small amount of the powder into a pellet press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Carefully remove the pellet from the press and place it in the sample holder of the FT-IR spectrometer.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the sample holder with the KBr pellet in the spectrometer.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum should be displayed in terms of transmittance or absorbance.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation:
-
A mass spectrometer with an Electron Ionization (EI) source.
Sample Preparation:
-
Ensure the sample of this compound is pure and dry.
-
For analysis by a direct insertion probe, a small amount of the solid sample (less than 1 mg) is placed in a capillary tube.
-
For analysis coupled with Gas Chromatography (GC-MS), the sample must be derivatized to increase its volatility, for example, by esterification of the sulfonic acid and acylation of the amino group.
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the ion source.
-
The standard electron energy for EI is 70 eV.[1]
-
Acquire the mass spectrum over a suitable m/z range (e.g., 40-400 amu).
-
The data system will generate a mass spectrum showing the relative abundance of different fragment ions.
Visualization of Experimental Workflow
The following diagrams illustrate the general workflows for the spectroscopic analyses described.
Caption: General workflow for spectroscopic analysis.
Caption: Logic flow for structure elucidation.
Conclusion
While experimentally obtained spectra for this compound are not widely published, this guide provides a robust framework for its spectroscopic analysis. The predicted data serves as a valuable reference for researchers, and the detailed experimental protocols offer a standardized approach to obtaining high-quality data. The application of these spectroscopic methods is crucial for confirming the identity, purity, and structure of this compound, thereby ensuring its suitability for its intended applications in research and development.
References
An In-depth Technical Guide on the Solubility and Stability of 3-Amino-4-methoxybenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-4-methoxybenzenesulfonic acid is a key intermediate in the synthesis of various dyes and pharmaceutical compounds. A thorough understanding of its solubility and stability is paramount for its effective use in research and development, particularly in drug formulation and manufacturing processes. This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound in different solvents and under various environmental conditions. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on the compound's expected behavior based on its chemical structure and provides detailed experimental protocols for researchers to determine these properties empirically.
Chemical and Physical Properties
This compound is an organic compound with the chemical formula C₇H₉NO₄S.[1] It possesses three functional groups attached to a benzene ring: an amino group (-NH₂), a methoxy group (-OCH₃), and a sulfonic acid group (-SO₃H).
| Property | Value | Reference |
| CAS Number | 98-42-0 | [1][2] |
| Molecular Formula | C₇H₉NO₄S | [1] |
| Molecular Weight | 203.22 g/mol | [2] |
| Melting Point | 305 °C (decomposes) | [2] |
| Appearance | Solid | [1] |
In the solid state, this compound likely exists as a zwitterion, with the acidic sulfonic acid group protonating the basic amino group. This internal salt formation significantly influences its physical properties, including its high melting point and its solubility characteristics.
Solubility Profile
The solubility of this compound is dictated by the interplay of its polar (amino and sulfonic acid) and non-polar (benzene ring and methoxy group) moieties. As with other amino acids, its solubility is expected to be highly dependent on the pH of the medium and the polarity of the solvent.
Anticipated Solubility in Various Solvents
| Solvent | Predicted Solubility | Rationale |
| Water | Moderately soluble, pH-dependent | The presence of the highly polar amino and sulfonic acid groups suggests good affinity for water. Solubility is expected to be lowest at its isoelectric point and increase in acidic or alkaline solutions due to salt formation. |
| Methanol/Ethanol | Sparingly soluble to soluble | These polar protic solvents can interact with the polar functional groups, but the presence of the benzene ring may limit high solubility. |
| Acetone | Sparingly soluble | As a polar aprotic solvent, acetone is less effective at solvating the zwitterionic form compared to protic solvents. |
| Ethyl Acetate | Poorly soluble | The lower polarity of ethyl acetate makes it a poor solvent for the highly polar this compound. |
| Hexane/Toluene | Insoluble | These non-polar solvents are not expected to dissolve the polar, zwitterionic compound. |
Experimental Protocol for Solubility Determination
A standard method for determining the solubility of a compound is the isothermal equilibrium method.
Caption: Workflow for experimental solubility determination.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility from the determined concentration and express it in appropriate units (e.g., mg/mL, mol/L).
Stability Profile
The stability of this compound can be influenced by several factors, including pH, temperature, and exposure to light. Understanding its degradation pathways is crucial for establishing appropriate storage and handling conditions.
Anticipated Stability under Different Conditions
| Condition | Predicted Stability | Potential Degradation Pathways |
| pH | Stable in neutral and mildly acidic conditions. Potential for degradation in strongly acidic or alkaline conditions. | In strong acid, desulfonation may occur. In strong base, degradation of the amino or methoxy group is possible. |
| Temperature | Stable at ambient temperatures. Degradation may occur at elevated temperatures. | Thermal decomposition is likely to occur at temperatures approaching its melting point. |
| Light | Potentially susceptible to photodegradation. | Aromatic amines can be susceptible to oxidation upon exposure to UV light. |
Experimental Protocol for Stability Studies (Forced Degradation)
Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.
Caption: Workflow for a forced degradation study.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions: Expose the solutions to a range of stress conditions as outlined in the diagram above. Include a control sample stored under normal conditions.
-
Time Points: Withdraw aliquots of the stressed samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method. This method should be able to separate the parent compound from any degradation products.
-
Data Evaluation:
-
Calculate the percentage of degradation of this compound.
-
Identify and characterize any significant degradation products using techniques like LC-MS/MS and NMR.
-
Determine the degradation kinetics under each stress condition.
-
Recommended Analytical Method for Quantification
A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is recommended for the quantification of this compound in both solubility and stability studies.
Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-4) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength of maximum absorbance (to be determined experimentally, likely in the 250-300 nm range). |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Method Validation: The analytical method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Conclusion
This technical guide provides a foundational understanding of the likely solubility and stability characteristics of this compound. While specific quantitative data remains to be established through empirical studies, the provided experimental protocols offer a clear roadmap for researchers to generate this critical information. A systematic approach to determining solubility and stability will enable the effective and reliable use of this compound in various scientific and industrial applications.
References
In-Depth Technical Guide: Health and Safety Information for 3-Amino-4-methoxybenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive health and safety information for 3-Amino-4-methoxybenzenesulfonic acid (CAS No. 98-42-0). The information is compiled from various safety data sheets and chemical databases to ensure a thorough overview for professionals handling this substance in research and development settings.
Chemical Identification and Physical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 4-Methoxymetanilic acid, 2-Aminoanisole-4-sulfonic acid |
| CAS Number | 98-42-0 |
| Molecular Formula | C₇H₉NO₄S |
| Molecular Weight | 203.22 g/mol [1] |
| Appearance | Solid |
| Melting Point | 305 °C (decomposes) |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its corrosive and sensitizing properties.
GHS Classification Summary [1]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1C | H314: Causes severe skin burns and eye damage |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |
Signal Word: Danger
Hazard Pictograms:
-
Corrosion
-
Exclamation Mark
Toxicological Information
A comprehensive search of publicly available literature and databases did not yield specific quantitative toxicological data, such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%), for this compound. The primary toxicological concerns are its corrosive effects on the skin and eyes and its potential to cause skin sensitization.
Experimental Protocols
While specific experimental data for this compound is not available, the following are detailed methodologies for key experiments used to assess the hazards identified.
Skin Corrosion: In Vitro Reconstructed Human Epidermis (RhE) Test (OECD 431)
This test method provides a procedure for the hazard identification of corrosive chemicals.
Principle: The test substance is applied topically to a three-dimensional reconstructed human epidermis (RhE) model. Corrosive substances are identified by their ability to cause cell death in the epidermis. Cell viability is measured by the enzymatic conversion of the vital dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan salt, which is then quantified spectrophotometrically.
Methodology:
-
Tissue Preparation: Three-dimensional RhE tissues are received and pre-incubated in a maintenance medium.
-
Test Substance Application: The test substance is applied uniformly to the surface of the RhE tissue. A negative control (e.g., sterile water) and a positive control (a known corrosive substance) are also applied to separate tissues.
-
Exposure: The tissues are exposed to the test substance for a defined period.
-
Rinsing: After exposure, the test substance is thoroughly rinsed from the tissue surface.
-
MTT Assay: The tissues are incubated with MTT solution. Viable cells will reduce the MTT into a blue formazan precipitate.
-
Extraction: The formazan is extracted from the tissues using an appropriate solvent (e.g., isopropanol).
-
Measurement: The optical density of the extracted formazan is measured using a spectrophotometer.
-
Data Analysis: The percentage of viable cells is calculated relative to the negative control. A substance is identified as corrosive if the cell viability falls below a certain threshold.
Skin Sensitization: In Chemico Direct Peptide Reactivity Assay (DPRA) (OECD 442C)
This assay is the initial step in assessing the skin sensitization potential of a chemical.
Principle: The DPRA quantifies the reactivity of a test chemical with synthetic peptides containing either cysteine or lysine. The depletion of these peptides following incubation with the test chemical is measured by high-performance liquid chromatography (HPLC).
Methodology:
-
Preparation of Solutions: Solutions of the test chemical and the cysteine- and lysine-containing peptides are prepared in a suitable solvent.
-
Incubation: The test chemical and peptide solutions are incubated together for a specified time under controlled conditions.
-
Sample Analysis: After incubation, the concentration of the remaining peptides in each sample is determined using HPLC with a gradient elution system and UV detection.
-
Data Analysis: The percentage of peptide depletion is calculated for both the cysteine and lysine peptides. Based on the depletion values, the substance is categorized into one of four reactivity classes (no, low, moderate, or high reactivity), which informs the assessment of its skin sensitization potential.
Handling and Safety Precautions
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved particulate respirator.
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust.
-
Keep containers tightly closed.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
First Aid Measures
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
After Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid dust formation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up the spilled material and place it in a suitable container for disposal. Avoid generating dust.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards Arising from the Chemical: May emit toxic fumes under fire conditions.
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus and full protective gear.
Visualizations
Caption: Hazard Communication Workflow for this compound.
Caption: Exposure and First Aid Response Pathway.
References
An In-depth Technical Guide to the Known Isomers of Aminomethoxybenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known isomers of aminomethoxybenzenesulfonic acid, a class of organic compounds with significance in various chemical and pharmaceutical research areas. This document outlines their chemical structures, physicochemical properties, synthesis methodologies, and known biological relevance.
Introduction to Aminomethoxybenzenesulfonic Acid Isomers
Aminomethoxybenzenesulfonic acid (C₇H₉NO₄S) is an aromatic sulfonic acid characterized by the presence of an amino (-NH₂), a methoxy (-OCH₃), and a sulfonic acid (-SO₃H) group attached to a benzene ring. The relative positions of these three substituents give rise to a number of positional isomers, each with unique chemical and physical properties. These isomers are valuable as intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. Their distinct characteristics can influence reaction kinetics, product yields, and biological activity in drug discovery and development.
Positional Isomers of Aminomethoxybenzenesulfonic Acid
There are 18 possible positional isomers of aminomethoxybenzenesulfonic acid. The systematic naming and chemical structures of these isomers are presented below. The isomers are grouped based on the position of the amino group.
Group 1: 2-Amino Isomers
-
2-Amino-3-methoxybenzenesulfonic acid
-
2-Amino-4-methoxybenzenesulfonic acid
-
2-Amino-5-methoxybenzenesulfonic acid
-
2-Amino-6-methoxybenzenesulfonic acid
Group 2: 3-Amino Isomers
-
3-Amino-2-methoxybenzenesulfonic acid
-
3-Amino-4-methoxybenzenesulfonic acid
-
3-Amino-5-methoxybenzenesulfonic acid
Group 3: 4-Amino Isomers
-
4-Amino-2-methoxybenzenesulfonic acid
-
4-Amino-3-methoxybenzenesulfonic acid
-
4-Amino-5-methoxybenzenesulfonic acid
The following sections will focus on the isomers for which synthesis and property data are available in the scientific literature.
Physicochemical Properties of Known Isomers
The following table summarizes the key physicochemical properties of several known isomers of aminomethoxybenzenesulfonic acid. These properties are crucial for understanding the behavior of these compounds in various chemical and biological systems.
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Amino-5-methoxybenzenesulfonic acid | 13244-33-2 | C₇H₉NO₄S | 203.22 | >300 |
| This compound | 98-42-0 | C₇H₉NO₄S | 203.22 | 305 (dec.)[1] |
| 5-Amino-2-methoxybenzenesulfonic acid | 6470-17-3 | C₇H₉NO₄S | 203.22 | 314-318 |
| 4-Amino-3-methoxybenzenesulfonic acid | 6472-58-8 | C₇H₉NO₄S | 203.22 | Not Available |
| 3-Amino-5-methoxybenzenesulfonic acid | 74165-74-5 | C₈H₉NO₃ | 167.16 | 180-185 |
Experimental Protocols for Synthesis
Detailed methodologies for the synthesis of specific isomers are critical for their application in research and development. Below are outlined synthesis protocols for selected isomers based on available literature.
Synthesis of 2-Amino-5-methoxybenzenesulfonic acid
A reported synthesis method for 2-amino-5-methoxybenzenesulfonic acid involves a multi-step process starting from phenol.[2]
Experimental Protocol:
-
Nitration of Phenol: To a 500 mL three-necked flask containing 90g of phenol and 50 mL of water, slowly add 13 mL of 70% sulfuric acid and 6g of sodium nitrate. Maintain the reaction temperature at 13°C to yield p-nitrophenol.
-
Reduction of p-Nitrophenol: The p-nitrophenol is then reduced to p-aminophenol using zinc powder and hydrochloric acid.
-
Sulfonation of p-Aminophenol: To the resulting p-aminophenol, add 50-80 mL of 90% concentrated sulfuric acid dropwise (20-40 drops per minute) with continuous stirring. After the addition is complete, add 0.1-0.3g of a suitable reagent (referred to as "Aladdin reagent" in the patent) and adjust the temperature to 35-40°C and pressure to 1.2-1.5 MPa. The reaction is carried out for 1-1.5 hours to yield 2-amino-5-hydroxybenzenesulfonic acid.[2]
-
Formation of Sodium Salt: The 2-amino-5-hydroxybenzenesulfonic acid is dissolved in a 15% sodium hydroxide solution and heated to 50-55°C for 20-25 minutes to form sodium 2-amino-5-hydroxyphenoxide-sulfonate.
-
Methylation: To the sodium salt, add 5-10 mL of methyl iodide (CH₃I) and stir at room temperature for 30-40 minutes to obtain sodium 2-amino-5-methoxybenzenesulfonate.
-
Acidification: The resulting sodium salt is heated to 105-115°C, and 40-80 mL of 65% sulfuric acid is slowly added. The reaction is maintained for 50-70 minutes.
-
Isolation: The reaction mixture is cooled in an ice bath to 5-7°C to crystallize the product, which is then isolated by filtration and drying to yield 2-amino-5-methoxybenzenesulfonic acid.[2]
Synthesis Workflow for 2-Amino-5-methoxybenzenesulfonic acid
Biological Activity and Drug Development Applications
For instance, derivatives of these isomers are important in the synthesis of antipsychotic drugs. Specifically, 2-methoxy-4-amino-5-ethylsulfonylbenzoic acid, a derivative of the 4-amino-2-methoxy isomer, is a crucial intermediate in the production of amisulpride, a medication used to treat schizophrenia.[3][4]
The general synthetic utility of these isomers in creating more complex molecules with potential therapeutic applications is an active area of research. The amino and sulfonic acid groups provide reactive handles for further chemical modifications, allowing for the generation of libraries of compounds for drug screening.
Logical Relationships in Synthesis and Application
The isomers of aminomethoxybenzenesulfonic acid serve as foundational building blocks in medicinal chemistry. The strategic placement of the functional groups on the benzene ring dictates the subsequent synthetic transformations and ultimately the biological properties of the final products.
Logical Workflow: From Isomer to Drug Candidate
Conclusion
The isomers of aminomethoxybenzenesulfonic acid represent a versatile class of chemical compounds with significant potential in synthetic chemistry and drug discovery. This guide has provided an overview of their structures, known properties, and synthesis. Further research into the biological activities of the lesser-known isomers could unveil new therapeutic applications. The detailed experimental protocols and structured data presented herein aim to support researchers and scientists in their ongoing and future work with these valuable chemical entities.
References
- 1. This compound 98 98-42-0 [sigmaaldrich.com]
- 2. CN105218406A - A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid - Google Patents [patents.google.com]
- 3. Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]
A Technical Guide to High-Purity 3-Amino-4-methoxybenzenesulfonic Acid for Researchers and Drug Development Professionals
An In-depth Analysis of Commercial Availability, Quality Benchmarks, and Applications in Pharmaceutical Research
Introduction
3-Amino-4-methoxybenzenesulfonic acid (CAS No. 98-42-0), also known as o-Anisidine-4-sulfonic acid, is a critical intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes. Its unique structure, featuring an amino group, a methoxy group, and a sulfonic acid group on a benzene ring, makes it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of commercially available high-purity this compound, focusing on key quality parameters, analytical methodologies, and its applications in drug development, particularly in the synthesis of antiviral and P2 receptor antagonist compounds.
Commercial Suppliers and Product Specifications
A number of chemical suppliers offer this compound, with purity levels being a key differentiator for research and pharmaceutical applications. High-purity grades are essential to ensure the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Below is a comparative summary of offerings from prominent suppliers.
| Supplier | Product Number | Purity Specification | Available Quantities |
| Sigma-Aldrich (Merck) | 157031 | ≥98%[1][2] | 25 g, Bulk inquiries |
| Clinivex | Not specified | High Purity (details available on request) | Inquire for details |
| Santa Cruz Biotechnology | sc-238450 | Inquire for details | Inquire for details |
| RK Synthesis Ltd. | Not specified | ≥99.00% (by HPLC), ≥90.00% (by Nitrite Value)[3] | Inquire for details |
| USBio | 160432 | Highly Purified[4] | 10 g |
Note: Purity specifications can vary by batch. Researchers should always request a lot-specific Certificate of Analysis (CoA) for detailed information.
Physicochemical Properties
-
Appearance: White to off-white or pinkish-white crystalline powder[3]
Synthesis of High-Purity this compound
The synthesis of high-purity this compound typically involves the sulfonation of o-anisidine (2-methoxyaniline). A general synthetic approach is outlined below. It is important to note that specific reaction conditions and purification methods employed by commercial suppliers are often proprietary.
A patented method for the production of a related compound, 5-methoxy-2-aminobenzene-1-sulfonic acid, involves the reaction of p-anisidine with sulfamic acid in the presence of sulfuric acid at elevated temperatures (160-200 °C).[8] While not identical, this process illustrates a common industrial approach to the sulfonation of anisidine derivatives. The purification of the final product is critical to achieve the high purity required for pharmaceutical applications and may involve recrystallization or other chromatographic techniques.
The general workflow for the synthesis and purification can be visualized as follows:
Caption: General workflow for the synthesis and purification of this compound.
Experimental Protocols: Quality Control and Analysis
Ensuring the purity and identity of this compound is paramount. The following are general experimental protocols for its analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for determining the purity of this compound. A specification sheet from RK Synthesis Ltd. indicates a minimum purity of 99.00% by HPLC.[3]
-
Method: A reverse-phase HPLC method can be employed.
-
Column: A C18 column is typically suitable.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). For mass spectrometry compatibility, a volatile buffer like formic acid is recommended.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound.
-
Quantification: Purity is determined by comparing the area of the main peak to the total area of all peaks.
Nitrite Titration
This classical titration method is used to determine the percentage of the primary aromatic amine.
-
Principle: The amino group of this compound reacts with nitrous acid (generated in situ from sodium nitrite and an acid) in a diazotization reaction. The endpoint is detected potentiometrically or with an indicator.
-
Procedure (General):
-
A precisely weighed sample of the sulfonic acid is dissolved in an appropriate solvent (e.g., water or dilute acid).
-
The solution is cooled in an ice bath.
-
A standardized solution of sodium nitrite is slowly added with constant stirring.
-
The endpoint is determined, and the purity is calculated based on the stoichiometry of the reaction. A specification sheet from RK Synthesis Ltd. indicates a minimum purity of 90.00% by nitrite value on a 100% basis.[3]
-
Applications in Drug Development
This compound serves as a key starting material or intermediate in the synthesis of various pharmaceutical compounds.
Antiviral Agents (Influenza Virus Inhibitors)
Clinivex notes that this compound is used in the synthesis of novel influenza virus inhibitors.[5] While specific publicly available synthetic routes from this exact starting material to approved influenza drugs are limited, its structural motifs are relevant to the development of various antiviral compounds. The amino and sulfonic acid groups provide handles for further chemical modification to build more complex molecules that can interact with viral targets.
P2 Receptor Antagonists
The preparation of P2 receptor antagonists is another cited application for this compound.[5] P2 receptors are involved in a variety of physiological processes, and their antagonists are being investigated for the treatment of conditions such as chronic pain, inflammation, and thrombosis. The sulfonic acid group in this compound can mimic the phosphate groups of the endogenous ligands (ATP/ADP) for P2 receptors, making it a valuable scaffold for the design of antagonists.
The logical progression from this starting material to a potential drug candidate can be visualized as follows:
Caption: Logical workflow for the development of a drug candidate from this compound.
Conclusion
High-purity this compound is a commercially available and valuable building block for pharmaceutical research and development. Researchers and drug development professionals should carefully consider the purity specifications from various suppliers and request lot-specific Certificates of Analysis to ensure the quality of their starting materials. The established analytical methods, such as HPLC and nitrite titration, provide robust means for quality control. The utility of this compound in the synthesis of potential antiviral and P2 receptor antagonist therapies underscores its importance in medicinal chemistry. Further research into novel synthetic applications of this versatile intermediate is likely to yield new therapeutic agents.
References
- 1. 3-氨基-4-甲氧基苯磺酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. rksynthesis.com [rksynthesis.com]
- 4. usbio.net [usbio.net]
- 5. theclinivex.com [theclinivex.com]
- 6. scbt.com [scbt.com]
- 7. indiamart.com [indiamart.com]
- 8. DE4226427A1 - 5-Methoxy-2-amino-benzene-1-sulphonic acid prodn. for use as dyestuff intermediate - by conversion of a p-anisidine to mixt. of neutral and acid sulphate with sulphuric acid, then reaction with sulphamic acid - Google Patents [patents.google.com]
Unveiling a Cornerstone of Chemical Synthesis: A Technical Guide to 3-Amino-4-methoxybenzenesulfonic Acid
For Immediate Release
This technical guide provides a comprehensive overview of 3-Amino-4-methoxybenzenesulfonic acid (CAS No. 98-42-0), a pivotal intermediate in the chemical and pharmaceutical industries. Addressed to researchers, scientists, and professionals in drug development, this document delves into the historical context of its discovery, its physicochemical properties, detailed synthesis protocols, and its role in contemporary research.
Historical Context and Discovery
This compound, also known as o-anisidine-4-sulfonic acid, emerged from the extensive exploration of aromatic chemistry in the late 19th and early 20th centuries. Its synthesis was a logical extension of the work on the sulfonation of aromatic amines, a critical process for the burgeoning dye industry. The foundational research on the sulfonation of o-anisidine, the parent amine of this compound, laid the groundwork for its isolation and characterization. While a singular "discovery" event is not prominently documented, its synthesis and properties were systematically investigated as part of the broader effort to understand the reactivity of substituted benzene derivatives. Its primary initial application was as a diazo component in the synthesis of azo dyes.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 98-42-0 | [3][4] |
| Molecular Formula | C₇H₉NO₄S | [3][4] |
| Molecular Weight | 203.22 g/mol | [3][4] |
| Melting Point | 305 °C (decomposes) | [3] |
| Appearance | White to off-white crystalline powder | |
| Synonyms | o-Anisidine-4-sulfonic acid, 2-Aminoanisole-4-sulfonic acid, 2-Methoxyaniline-5-sulfonic acid | [1] |
Experimental Protocols: Synthesis of this compound
The most common and historically significant method for the synthesis of this compound is the direct sulfonation of o-anisidine. The following protocol is a detailed representation of this established procedure.
Reaction: Sulfonation of o-Anisidine
Starting Material: o-Anisidine (2-methoxyaniline) Reagent: Concentrated Sulfuric Acid (H₂SO₄) or Oleum (fuming sulfuric acid)
Procedure:
-
Preparation: In a reaction vessel equipped with a stirrer and a thermometer, carefully add a measured quantity of o-anisidine.
-
Sulfonation: Slowly and with constant stirring, add an excess of concentrated sulfuric acid to the o-anisidine. The reaction is exothermic, and the temperature should be controlled by external cooling (e.g., an ice bath) to prevent unwanted side reactions.
-
Heating: After the initial addition, the reaction mixture is typically heated to a specific temperature (often in the range of 100-120 °C) and maintained for several hours to ensure the completion of the sulfonation reaction. The exact temperature and duration can be optimized to maximize the yield of the desired isomer.
-
Isolation: Upon completion, the reaction mixture is cooled and then carefully poured into a large volume of cold water or onto crushed ice. This causes the precipitation of the crude this compound.
-
Purification: The precipitated solid is collected by filtration and washed with cold water to remove excess sulfuric acid and any soluble impurities. Further purification can be achieved by recrystallization from hot water.
Diagram of the Synthesis Workflow:
Caption: A flowchart illustrating the key stages in the synthesis of this compound via the sulfonation of o-anisidine.
Applications in Drug Development and Research
While historically rooted in the dye industry, this compound and its derivatives have found applications in medicinal chemistry and drug development. Its bifunctional nature, possessing both an amino and a sulfonic acid group on a substituted benzene ring, makes it a versatile scaffold for the synthesis of more complex molecules with potential biological activity.
Currently, there is limited direct evidence of this compound itself being involved in specific signaling pathways. However, its role as a key intermediate allows for its incorporation into molecules designed to target various biological processes. For instance, sulfonamide-containing compounds, for which this acid can be a precursor, are a well-established class of drugs with a wide range of therapeutic applications, including antibacterial, and diuretic activities. The sulfonic acid group can improve the pharmacokinetic properties of a drug candidate, such as its water solubility and ability to interact with biological targets.
Logical Relationship of its Utility in Drug Discovery:
Caption: A diagram illustrating the logical progression from this compound as a starting material to potential therapeutic applications through chemical modification.
Conclusion
This compound remains a compound of significant interest due to its established role in industrial synthesis and its potential as a building block in the development of novel pharmaceuticals. This guide has provided a concise yet detailed overview of its historical context, fundamental properties, and synthetic methodology. Further research into the biological activities of its derivatives is warranted to fully explore its potential in modern drug discovery.
References
Theoretical Calculations on the Electronic Structure of 3-Amino-4-methoxybenzenesulfonic Acid: A Technical Guide
This technical guide provides a comprehensive overview of the theoretical investigation into the electronic structure of 3-Amino-4-methoxybenzenesulfonic acid. The content is tailored for researchers, scientists, and professionals in drug development, offering in-depth methodologies and data presentation for understanding the molecule's quantum chemical properties.
Introduction
This compound is a substituted aromatic amine containing both an electron-donating amino (-NH2) and methoxy (-OCH3) group, along with an electron-withdrawing sulfonic acid (-SO3H) group. This unique combination of functional groups suggests a complex electronic landscape that governs its reactivity, potential for polymerization, and biological interactions.[1] Understanding the electronic structure is crucial for predicting its behavior in various chemical and biological systems. Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful tool for elucidating molecular properties at the atomic level.[2][3]
This guide outlines a proposed computational study to determine the geometric and electronic properties of this compound, providing a framework for future experimental and theoretical research.
Proposed Computational Methodology
The electronic structure calculations for this compound would be performed using quantum chemical methods. A widely accepted and effective approach for molecules of this nature is Density Functional Theory (DFT).[2][3]
Experimental Protocol: Computational Details
-
Software: All calculations would be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Method: The DFT method with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional would be employed. This functional is known for its accuracy in predicting the electronic properties of organic molecules.[2]
-
Basis Set: The 6-31G* basis set would be used for initial geometry optimization and frequency calculations. This basis set provides a good balance between computational cost and accuracy for molecules containing first and second-row elements. For more refined electronic property calculations, a larger basis set such as 6-311++G** could be utilized.
-
Geometry Optimization: The molecular geometry of this compound would be fully optimized in the gas phase without any symmetry constraints. The convergence criteria would be set to the software's default values.
-
Frequency Analysis: To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations would be performed at the same level of theory. The absence of imaginary frequencies would verify the stability of the structure.
-
Electronic Property Calculations: Following successful optimization, a series of electronic properties would be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Mulliken atomic charges.
Data Presentation: Predicted Electronic and Structural Properties
The following tables summarize the hypothetical quantitative data expected from the proposed computational study.
Table 1: Optimized Geometric Parameters
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-N | 1.40 Å |
| C-S | 1.78 Å | |
| C-O | 1.37 Å | |
| Bond Angle | C-C-N | 120.5° |
| C-C-S | 119.8° | |
| C-C-O | 121.0° | |
| Dihedral Angle | H-N-C-C | 15.0° |
Table 2: Frontier Molecular Orbital Properties
| Property | Predicted Value |
| HOMO Energy | -5.85 eV |
| LUMO Energy | -1.20 eV |
| HOMO-LUMO Energy Gap (ΔE) | 4.65 eV |
Table 3: Calculated Electronic Descriptors
| Descriptor | Predicted Value |
| Ionization Potential (I) | 5.85 eV |
| Electron Affinity (A) | 1.20 eV |
| Electronegativity (χ) | 3.53 eV |
| Chemical Hardness (η) | 2.33 eV |
| Chemical Softness (S) | 0.43 eV⁻¹ |
| Electrophilicity Index (ω) | 2.68 eV |
Mandatory Visualization
The following diagrams illustrate the proposed computational workflow and the conceptual relationships of the calculated electronic properties.
Conclusion
The proposed theoretical study on this compound, utilizing Density Functional Theory, would provide significant insights into its electronic structure and properties. The calculated data on optimized geometry, frontier molecular orbitals, and other electronic descriptors will be invaluable for predicting its chemical reactivity, stability, and potential for use in drug design and materials science. This in-depth theoretical guide serves as a foundational framework for further computational and experimental investigations into this and other similarly structured molecules.
References
Methodological & Application
Application Notes and Protocols for Azo Dye Synthesis Using 3-Amino-4-methoxybenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of 3-amino-4-methoxybenzenesulfonic acid as a key intermediate in the synthesis of various azo dyes. It includes information on the physicochemical properties of the resulting dyes, experimental protocols for their synthesis, and a discussion of their potential applications.
Introduction
This compound is a versatile aromatic amine containing both a sulfonic acid group and a methoxy group. These functional groups make it a valuable precursor for the synthesis of a range of azo dyes. The sulfonic acid group enhances the water solubility of the resulting dyes, making them suitable for dyeing textiles such as cotton, wool, and silk. The methoxy group can influence the final color of the dye. This document focuses on the synthesis of several commercially significant dyes derived from this intermediate.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 98-42-0 |
| Molecular Formula | C₇H₉NO₄S |
| Molecular Weight | 203.22 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 305 °C (decomposes) |
| Solubility | Soluble in water |
Azo Dyes Derived from this compound
Several azo dyes are synthesized using this compound as the diazo component. This section details the properties of some of these dyes.
| C.I. Name | C.I. Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Color | λmax (nm) |
| Acid Brown 83 | 20250 | 13011-68-2 | C₁₈H₁₃N₆NaO₈S | 496.39 | Yellowish-brown | 448 |
| Direct Red 83 | 29225 | 15418-16-3 | C₃₃H₂₀N₆Na₄O₁₇S₄ | 992.77 | Bluish-red to reddish-purple | 289, 544 |
| Direct Red 89 | - | 12217-67-3 | C₄₄H₃₂N₁₀Na₄O₁₆S₄ | 1177.0 | Yellowish-red | Not Found |
| Direct Red 220 | 29225 | 15418-16-3 | C₃₃H₂₀N₆Na₄O₁₇S₄ | 992.76 | Bluish-red to reddish-purple | Not Found |
Experimental Protocols
The synthesis of azo dyes from this compound follows a two-step process: diazotization of the amine, followed by coupling with a suitable aromatic compound (the coupling component).
Protocol 1: General Diazotization of this compound
This protocol describes the formation of the diazonium salt of this compound, which is a common intermediate for the synthesis of the dyes listed above.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Distilled water
-
Ice
Procedure:
-
In a beaker, suspend this compound (1.0 equivalent) in distilled water.
-
Add concentrated hydrochloric acid (2.5-3.0 equivalents) to the suspension.
-
Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, dissolve sodium nitrite (1.0-1.1 equivalents) in a minimal amount of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine suspension. Maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, continue stirring the mixture for 30-60 minutes at 0-5 °C.
-
The completion of the diazotization can be confirmed by a positive test for excess nitrous acid using starch-iodide paper. The resulting diazonium salt solution is typically used immediately in the subsequent coupling reaction.
Caption: General workflow for the diazotization of this compound.
Protocol 2: Synthesis of C.I. Acid Brown 83
This protocol is based on the general manufacturing method for C.I. Acid Brown 83, which involves a two-step coupling process.[1]
Step 2a: First Coupling Reaction
-
Prepare the diazonium salt solution of this compound as described in Protocol 1.
-
In a separate reaction vessel, dissolve resorcinol (1.0 equivalent) in an aqueous alkaline solution (e.g., sodium carbonate or sodium hydroxide solution).
-
Cool the resorcinol solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the resorcinol solution with vigorous stirring, maintaining the temperature below 10 °C and keeping the solution alkaline.
-
Stir the reaction mixture for several hours until the coupling is complete, which can be monitored by thin-layer chromatography (TLC).
-
The intermediate monoazo dye is then treated with a copper sulfate solution in aqueous ammonia. This step introduces the copper complex and results in the substitution of the methoxy group with a hydroxyl group.[1]
Step 2b: Second Coupling Reaction
-
The copper complex from the previous step is then used in a second coupling reaction.
-
Diazotize 4-nitrobenzene-1,3-diamine according to a standard diazotization procedure.
-
Couple the resulting diazonium salt with the copper complex intermediate under appropriate pH and temperature conditions to yield C.I. Acid Brown 83.[1]
-
The final product can be isolated by salting out, filtration, washing, and drying.
Caption: Synthesis pathway for C.I. Acid Brown 83.
Protocol 3: Synthesis of C.I. Direct Red 83
This protocol is based on the general manufacturing method for C.I. Direct Red 83.[2]
-
Prepare the diazonium salt solution from two molar equivalents of this compound as described in Protocol 1.
-
In a separate reaction vessel, dissolve N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea (1.0 equivalent) in an aqueous alkaline solution.
-
Cool the solution of the coupling component to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring, maintaining the temperature and pH at an appropriate level for the coupling reaction.
-
After the coupling reaction is complete, treat the resulting disazo dye with an ammoniacal copper sulfate solution. This step forms the copper complex of the dye, and during this process, the methoxy groups are substituted by hydroxyl groups to form the final C.I. Direct Red 83.[2]
-
Isolate the final product by precipitation, filtration, washing, and drying.
Caption: Synthesis pathway for C.I. Direct Red 83.
Biological Activity and Applications in Drug Development
While azo dyes are extensively used as colorants, some have shown biological activity, including antibacterial, antifungal, and antiviral properties.[3][4][5] The azo linkage can be cleaved by azoreductases present in various microorganisms, including gut microbiota. This property has been explored for colon-specific drug delivery, where a pharmacologically active molecule is linked via an azo bond to a carrier, which is then cleaved in the colon to release the drug.
For the specific dyes derived from this compound, there is limited publicly available data on their biological activities. One study on the degradation of Direct Red 83 indicated that the treated effluent showed no adverse effects on bacteria, suggesting the degradation products may have low toxicity. However, comprehensive toxicological and pharmacological studies are lacking.
The synthesis protocols provided can be adapted by researchers to create novel azo compounds for screening as potential therapeutic agents. By varying the coupling component, a library of compounds can be generated. These compounds could be investigated for their antimicrobial properties or as potential inhibitors of specific enzymes.
Caption: Conceptual workflow for the synthesis and biological screening of novel azo compounds.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. scribd.com [scribd.com]
- 3. Biomedical Applications of Aromatic Azo Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. irep.iium.edu.my [irep.iium.edu.my]
- 5. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Substituted Benzenesulfonic Acids in Pharmaceutical Synthesis: Application to Carbonic Anhydrase Inhibitors
Introduction: 3-Amino-4-methoxybenzenesulfonic acid and its structural analogs, such as 3-amino-4-hydroxybenzenesulfonamide, are versatile intermediates in the synthesis of various pharmaceutical agents. Their unique structure, featuring an aromatic ring substituted with a sulfonamide or sulfonic acid group, an amino group, and a methoxy or hydroxyl group, provides a scaffold for developing drugs that target specific biological pathways. A primary application of these intermediates is in the synthesis of sulfonamide-based inhibitors targeting carbonic anhydrases (CAs), a family of metalloenzymes crucial in physiological processes.
This application note details the use of a 3-amino-4-hydroxybenzenesulfonamide intermediate in the synthesis of novel Schiff base derivatives with potent carbonic anhydrase inhibitory activity. It provides a representative experimental protocol, summarizes quantitative data, and illustrates the synthetic workflow and the therapeutic mechanism of action.
Application: Synthesis of Carbonic Anhydrase Inhibitors
Substituted benzenesulfonamides serve as foundational scaffolds for potent inhibitors of carbonic anhydrases.[1] The sulfonamide moiety is key to the pharmacological activity, as it coordinates with the zinc ion (Zn²⁺) in the active site of the CA enzyme.[2][3] This interaction blocks the enzyme's normal function, which is the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[3] By modifying the substituents on the benzene ring, researchers can fine-tune the inhibitor's affinity and selectivity for different CA isoforms, which are implicated in various diseases, including glaucoma, epilepsy, and certain types of cancer.[1][4]
A recent study by Kasemet et al. demonstrated the synthesis of a series of novel Schiff base derivatives starting from 3-amino-4-hydroxybenzenesulfonamide. These derivatives were found to be effective inhibitors of several human carbonic anhydrase isoforms.[5][1]
Experimental Protocols
A representative protocol for the synthesis of Schiff base derivatives from 3-amino-4-hydroxybenzenesulfonamide is provided below, based on the general procedure described by Kasemet et al.[5]
Objective: To synthesize a Schiff base derivative by condensing 3-amino-4-hydroxybenzenesulfonamide with an appropriate aromatic aldehyde.
Materials:
-
3-amino-4-hydroxybenzenesulfonamide
-
Aromatic aldehyde (e.g., 4-formylbenzonitrile)
-
Propan-2-ol (Isopropyl alcohol)
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Heating and stirring apparatus (magnetic stirrer with hot plate)
Procedure:
-
Dissolve 1 equivalent of 3-amino-4-hydroxybenzenesulfonamide in propan-2-ol in a round-bottom flask.
-
Add 1 equivalent of the selected aromatic aldehyde to the solution.
-
Attach a condenser to the flask and bring the reaction mixture to reflux with constant stirring.
-
Maintain the reflux for a period of 1 hour.
-
After 1 hour, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Isolate the solid product by filtration.
-
Wash the isolated product with a small amount of cold propan-2-ol.
-
Dry the final product under vacuum.
The structure of the resulting Schiff base can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5]
Data Presentation
The synthesis of various Schiff base derivatives using the protocol above resulted in good to excellent yields. The inhibitory activity of these compounds against different human carbonic anhydrase (hCA) isoforms was evaluated, demonstrating their potential as therapeutic agents.
Table 1: Synthesis Yields of Schiff Base Derivatives
| Derivative Compound | Aromatic Aldehyde Used | Yield (%) |
| Schiff Base 1 | 4-(Dimethylamino)benzaldehyde | 95% |
| Schiff Base 2 | 4-Hydroxy-3-methoxybenzaldehyde | 85% |
| Schiff Base 3 | 4-Nitrobenzaldehyde | 78% |
| Schiff Base 4 | 2,4-Dichlorobenzaldehyde | 65% |
| Schiff Base 5 | 4-Formylbenzonitrile | 57% |
Data adapted from Kasemet et al.[5]
Table 2: Binding Affinity (Kd, µM) of a Representative Derivative for hCA Isoforms
| Compound | hCA I | hCA II | hCA IV | hCA VA | hCA VII | hCA IX | hCA XII |
| Representative Inhibitor | 1.2 | 0.8 | 0.5 | 2.5 | 0.9 | 0.3 | 0.4 |
This table presents hypothetical but representative binding affinity data based on the findings for potent inhibitors in the cited study. Lower Kd values indicate stronger binding.
Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of Schiff base derivatives from 3-amino-4-hydroxybenzenesulfonamide.
Caption: General workflow for Schiff base synthesis.
Mechanism of Action: Carbonic Anhydrase Inhibition
The diagram below illustrates the mechanism by which sulfonamide-based drugs inhibit the carbonic anhydrase enzyme.
Caption: Sulfonamide inhibition of carbonic anhydrase.
References
- 1. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Polymerization of 3-Amino-4-methoxybenzenesulfonic Acid for Conductive Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of a water-soluble conductive polymer, poly(3-Amino-4-methoxybenzenesulfonic acid) [poly(AMBS)], through chemical oxidative polymerization. The resulting polymer's conductivity is influenced by various reaction parameters, which are summarized herein to facilitate the reproducible synthesis of conductive polymers for applications in areas such as biosensors, antistatic coatings, and drug delivery systems.
Introduction
Conductive polymers have garnered significant interest in various scientific and technological fields due to their unique electronic properties combined with the processability of polymers. Among these, polyaniline and its derivatives are particularly notable. The introduction of sulfonic acid groups onto the polyaniline backbone enhances its solubility in water, a desirable characteristic for many biological and electronic applications. However, the strong electron-withdrawing nature of the sulfonic acid group can impede polymerization and reduce the conductivity of the resulting polymer.
To overcome these challenges, the monomer this compound (AMBS) is utilized. The presence of an electron-donating methoxy group on the aniline ring helps to mitigate the deactivating effect of the sulfonic acid group, facilitating the formation of a water-soluble and conductive polymer.[1] This document outlines the synthesis of the AMBS monomer and its subsequent polymerization.
Synthesis of this compound (Monomer)
A detailed protocol for the synthesis of the AMBS monomer is provided below.
Experimental Protocol
Materials:
-
o-Anisidine
-
Sulfuric acid
-
Fuming sulfuric acid
Procedure:
-
Dissolve o-Anisidine in sulfuric acid.
-
Add fuming sulfuric acid to the solution.
-
Maintain the reaction temperature between 75-85°C.
-
Stir the mixture at 100 rpm for 20 minutes.
-
Purify the resulting this compound by acid-base crystallization before polymerization.[1]
Polymerization of this compound
The chemical oxidative polymerization of AMBS is a straightforward method to produce a water-soluble conductive polymer. Ammonium peroxydisulfate is an effective oxidizing agent for this reaction.
Experimental Protocol
Materials:
-
This compound (AMBS)
-
Ammonium hydroxide (NH₄OH) solution (0.5 M)
-
Ammonium peroxydisulfate ((NH₄)₂S₂O₈)
-
Deionized water
-
Dialysis membrane
Procedure:
-
Prepare a 0.7 M aqueous solution of AMBS (25 mL).
-
Adjust the pH of the monomer solution to 4.2 using a 0.5 M NH₄OH solution.[1]
-
Prepare a 1 M aqueous solution of ammonium peroxydisulfate (25 mL).
-
Cool the monomer solution to below 20°C. A lower temperature, below 10°C, is recommended for achieving higher conductivity.
-
Add the ammonium peroxydisulfate solution dropwise to the AMBS solution while maintaining the low temperature.
-
Allow the polymerization reaction to proceed.
-
Purify the resulting polymer solution by dialysis using a dialysis membrane to separate the high molecular weight polymer from low molecular weight oligomers and unreacted monomers.[1]
Influence of Reaction Parameters on Polymer Properties
The conductivity of the synthesized poly(AMBS) is significantly affected by the reaction conditions. The following table summarizes the impact of key parameters on the electrical conductivity of the polymer.
| Parameter | Condition | Resulting Conductivity (S/cm) | Reference |
| Monomer Concentration | 0.7 M | Up to 0.75 | [1] |
| Temperature | Below 10°C | Higher conductivity | [1] |
| Oxidant/Monomer Molar Ratio | 1 | Higher conductivity | [1] |
| General Range | Varied conditions | 0.0430 - 0.75 | [1] |
Table 1: Effect of Reaction Conditions on the Conductivity of Poly(AMBS)
Characterization of Poly(AMBS)
The synthesized polymer can be characterized by various techniques to determine its structure, properties, and purity.
-
UV-Visible Spectroscopy: To confirm the electronic structure of the polymer.
-
Cyclic Voltammetry: To assess the electrochemical activity of the polymer.
-
Four-Point-Probe Measurement: To determine the electrical conductivity of the polymer films.
-
Dialysis: Used for the purification and separation of the high molecular weight polymer.[1]
Visualizing the Workflow and Polymerization
To aid in understanding the experimental process and the chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and polymerization of AMBS.
Caption: Chemical polymerization of AMBS.
References
Application Notes and Protocol for the Diazotization of 3-Amino-4-methoxybenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazotization is a fundamental chemical transformation extensively utilized in organic synthesis, particularly in the pharmaceutical and dye industries. This process converts a primary aromatic amine into a diazonium salt, which serves as a versatile intermediate for a wide array of subsequent reactions, including Sandmeyer, Schiemann, and azo coupling reactions.[1][] The presence of both a sulfonic acid and a methoxy group on the aromatic ring of 3-Amino-4-methoxybenzenesulfonic acid presents unique considerations for its diazotization, influencing its solubility and reactivity.
This document provides a detailed protocol for the diazotization of this compound. The procedure is based on established methods for structurally similar compounds, such as sulfanilic acid and other substituted anilines.[3] The resulting diazonium salt is a key building block for the synthesis of various pharmaceutical compounds and specialized azo dyes.
Chemical Data
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Starting Material | This compound | 98-42-0 | C₇H₉NO₄S | 203.22[4] |
| Reagent | Sodium Nitrite | 7632-00-0 | NaNO₂ | 69.00 |
| Reagent | Hydrochloric Acid (conc.) | 7647-01-0 | HCl | 36.46 |
| Product | 4-Methoxy-3-sulfobenzenediazonium chloride | Not available | C₇H₇ClN₂O₄S | 250.66 |
Experimental Protocol
This protocol details the necessary reagents, equipment, and steps for the successful diazotization of this compound.
Materials and Equipment:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Distilled water
-
Ice
-
Starch-iodide paper
-
Magnetic stirrer with stir bar
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Thermometer
-
Buchner funnel and filter paper
Procedure:
-
Preparation of the Amine Suspension: In a 250 mL beaker, prepare a suspension of 10.16 g (0.05 mol) of this compound in 100 mL of distilled water.
-
Acidification: While stirring, slowly add 12.5 mL of concentrated hydrochloric acid to the suspension. The mixture will likely remain a suspension.
-
Cooling: Cool the suspension to 0-5 °C in an ice bath with continuous stirring. It is crucial to maintain this low temperature throughout the reaction to ensure the stability of the diazonium salt.[]
-
Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve 3.80 g (0.055 mol, 1.1 equivalents) of sodium nitrite in 20 mL of cold distilled water.
-
Diazotization: Add the sodium nitrite solution dropwise to the cold amine suspension over a period of 15-20 minutes. Keep the temperature of the reaction mixture below 5 °C.
-
Monitoring the Reaction: After the addition is complete, continue stirring the mixture for an additional 30 minutes at 0-5 °C. Monitor the reaction for the presence of excess nitrous acid by testing a drop of the reaction mixture with starch-iodide paper; the paper should turn blue.
-
Isolation of the Diazonium Salt: The resulting 4-methoxy-3-sulfobenzenediazonium chloride may precipitate out of the solution.[3] If a precipitate forms, it can be collected by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of ice-cold water, followed by cold ethanol and then diethyl ether to facilitate drying.
-
Storage and Use: The isolated diazonium salt should be used immediately in subsequent reactions due to its inherent instability. It should not be stored in a dry state as it can be explosive.
Reaction Workflow
Caption: Experimental workflow for the diazotization of this compound.
Signaling Pathway of Diazotization
The mechanism of diazotization involves the in-situ formation of nitrous acid from sodium nitrite and a strong acid, which then gets protonated to form the nitrosonium ion (NO⁺), the key electrophile in the reaction.
Caption: Key steps in the mechanism of aromatic amine diazotization.
Concluding Remarks
The protocol provided outlines a robust method for the diazotization of this compound. The resulting diazonium salt is a valuable intermediate for further synthetic transformations. Careful control of temperature is paramount to the success of this reaction. Given the reactivity of diazonium salts, it is recommended that the product of this reaction be used promptly in any subsequent synthetic steps.
References
Application Notes and Protocols for the Quantification of 3-Amino-4-methoxybenzenesulfonic Acid
These application notes provide detailed methodologies for the quantitative analysis of 3-Amino-4-methoxybenzenesulfonic acid, a key intermediate in the synthesis of various pharmaceuticals and dyes. The following protocols are intended for researchers, scientists, and professionals in drug development and quality control.
Analytical Techniques Overview
The quantification of this compound can be achieved through several analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust method for the accurate and precise measurement of this analyte. As an alternative, a simpler and more accessible spectrophotometric method can be employed, which is particularly useful for routine analysis where high throughput is required. Gas Chromatography-Mass Spectrometry (GC-MS) is another potential technique, though it typically requires a derivatization step to enhance the volatility of the analyte.
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol describes a reverse-phase HPLC method for the quantification of this compound.
Experimental Protocol
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector, pump, autosampler, and column oven.
-
Reverse-phase C18 column (e.g., Newcrom R1, 4.6 x 150 mm, 5 µm).
-
Data acquisition and processing software.
-
Analytical balance, volumetric flasks, pipettes, and syringes.
-
HPLC grade acetonitrile, methanol, and water.
-
Phosphoric acid (or formic acid for MS compatibility).
-
This compound reference standard.
2. Preparation of Solutions:
-
Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 30:70 v/v) containing 0.1% phosphoric acid. The exact ratio may need to be optimized for the specific column and system. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of diluent (e.g., a mixture of mobile phase or water:methanol 50:50).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a known volume of diluent to obtain a final concentration within the calibration range. If necessary, filter the sample solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Column: Newcrom R1 C18, 4.6 x 150 mm, 5 µm (or equivalent).
-
Mobile Phase: Acetonitrile:Water (30:70 v/v) with 0.1% Phosphoric Acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the analyte).
-
Run Time: Approximately 10 minutes.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the calibration standards.
-
Perform a linear regression analysis of the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantify the amount of this compound in the sample by interpolating its peak area into the calibration curve.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the HPLC-UV method. These values are indicative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Typical Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (Recovery) | 98 - 102% |
| Precision (RSD) | < 2% |
Experimental Workflow Diagram
HPLC-UV analysis workflow for this compound.
Spectrophotometric Method
This protocol describes a simple and rapid spectrophotometric method for the quantification of this compound based on a derivatization reaction. This method is suitable for screening and routine quality control.
Experimental Protocol
1. Instrumentation and Materials:
-
UV-Vis Spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Analytical balance, volumetric flasks, pipettes.
-
Water bath.
-
Reagents for derivatization (e.g., p-dimethylaminocinnamaldehyde or similar chromogenic agent for primary amines).
-
Appropriate solvent (e.g., ethanol, acetonitrile, or acidic/basic buffer).
-
This compound reference standard.
2. Preparation of Solutions:
-
Derivatizing Reagent Solution: Prepare the derivatizing reagent solution at an appropriate concentration in a suitable solvent as per the specific reagent's requirements. For example, a 0.1% (w/v) solution of p-dimethylaminocinnamaldehyde in ethanol.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of an appropriate solvent (e.g., ethanol or water).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to achieve concentrations in the expected range of the samples (e.g., 1, 2, 5, 10, 15 µg/mL).
-
Sample Preparation: Prepare the sample solution in the same solvent as the standards to have a concentration within the calibration range.
3. Derivatization and Measurement:
-
To a series of test tubes, add a fixed volume (e.g., 1 mL) of each calibration standard and sample solution.
-
Add a specific volume of the derivatizing reagent solution (e.g., 1 mL) to each tube.
-
If required, add a catalyst or adjust the pH with a buffer solution.
-
Mix the contents thoroughly and allow the reaction to proceed for a specified time, which may involve incubation at a specific temperature (e.g., 60°C for 15 minutes in a water bath).
-
After the reaction is complete, cool the solutions to room temperature and dilute to a final volume with the solvent if necessary.
-
Measure the absorbance of the resulting colored solutions at the wavelength of maximum absorbance (λmax) against a reagent blank (prepared in the same way but without the analyte).
4. Data Analysis:
-
Construct a calibration curve by plotting the absorbance values against the corresponding concentrations of the standards.
-
Determine the concentration of this compound in the sample by comparing its absorbance with the calibration curve.
Quantitative Data Summary
The following table presents typical quantitative data for a spectrophotometric method. These values are illustrative and depend on the specific derivatizing agent and reaction conditions used.
| Parameter | Typical Value |
| Linearity Range | 1 - 15 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Molar Absorptivity (ε) | Dependent on chromophore |
| Limit of Detection (LOD) | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.6 µg/mL |
Logical Relationship Diagram
Logical flow of the spectrophotometric quantification method.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-Amino-4-methoxybenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4-methoxybenzenesulfonic acid is a key intermediate in the synthesis of various pharmaceuticals and dyes. Accurate and reliable analytical methods for its quantification are crucial for quality control, process monitoring, and impurity profiling in drug development and manufacturing. This application note provides a detailed protocol for the development of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. The method is designed to be accurate, reproducible, and suitable for routine analysis in a laboratory setting.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.
| Property | Value | Source |
| CAS Number | 98-42-0 | [1][2][3] |
| Molecular Formula | C₇H₉NO₄S | [1][2][3] |
| Molecular Weight | 203.22 g/mol | [1][2][3] |
| Appearance | Solid | [4] |
| Melting Point | 305 °C (decomposition) | [1] |
| Functional Groups | Sulfonic acid, Amino group, Methoxy group, Aromatic ring | [1] |
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (LC-MS grade) or Phosphoric acid (HPLC grade)
-
0.45 µm syringe filters
Instrumentation
A standard HPLC system equipped with:
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
Chromatography data system (CDS)
Standard and Sample Preparation
Standard Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve in a small amount of a 50:50 (v/v) mixture of water and methanol.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Bring to volume with the 50:50 water/methanol mixture and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Sample Solution:
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a suitable solvent, ideally the initial mobile phase composition, to achieve a final concentration within the linear range of the method (e.g., 10-100 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
HPLC Method Development Workflow
The development of the HPLC method follows a logical progression to achieve optimal separation and quantification.
Caption: Logical workflow for the HPLC method development of this compound.
Recommended Initial HPLC Conditions
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Determine λmax experimentally (start with 254 nm and 280 nm) |
Table 1: Recommended Starting Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 50 | 50 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Determination of Maximum Absorption Wavelength (λmax)
Protocol:
-
Prepare a 10 µg/mL solution of this compound in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Using a PDA detector, scan the absorbance of the solution from 200 nm to 400 nm.
-
Identify the wavelength(s) with the highest absorbance. This will be the λmax. Aromatic amino acids and related compounds often exhibit absorbance around 254 nm and 280 nm.[5]
-
Set the detector to the determined λmax for subsequent analyses to ensure maximum sensitivity.
Data Presentation and Method Optimization
The following tables illustrate the type of data that should be generated during method development to optimize the separation.
Table 2: Effect of Mobile Phase Modifier on Analyte Retention and Peak Shape
| Mobile Phase Modifier | Retention Time (min) | Tailing Factor | Theoretical Plates |
| 0.1% Formic Acid | 8.52 | 1.1 | 8500 |
| 0.1% Phosphoric Acid | 8.65 | 1.2 | 8200 |
| 20 mM Ammonium Formate (pH 3.0) | 8.40 | 1.0 | 9000 |
Table 3: Influence of Gradient Slope on Resolution of Analyte from a Potential Impurity
| Gradient Time (min) | Resolution (Analyte vs. Impurity) | Analysis Time (min) |
| 10 | 1.8 | 20 |
| 15 | 2.5 | 30 |
| 20 | 3.1 | 35 |
Logical Relationship of Method Parameters
The interplay between different HPLC parameters is crucial for achieving a successful separation.
Caption: Interrelationship of key HPLC parameters and their impact on chromatographic results.
Conclusion
This application note provides a comprehensive framework for the development of a reliable and robust RP-HPLC method for the analysis of this compound. By following the outlined protocols for method development, including the experimental determination of the optimal detection wavelength and the systematic optimization of chromatographic parameters, researchers can establish a method suitable for routine quality control and research applications. The provided starting conditions and optimization strategies serve as a solid foundation for achieving accurate and reproducible results.
References
Application of 3-Amino-4-methoxybenzenesulfonic Acid in Organic Electronics: A Review of Current Findings
For Researchers, Scientists, and Drug Development Professionals
Abstract
Currently, there is a notable absence of documented applications for 3-Amino-4-methoxybenzenesulfonic acid within the field of organic electronics in publicly available scientific literature. While sulfonic acid derivatives are crucial as dopants for conductive polymers, the specific use of this compound has not been reported. This document, therefore, provides a general overview of the role of sulfonic acids in enhancing the conductivity of polymers like PEDOT:PSS, which may serve as a foundational guide for researchers interested in exploring the potential of this compound in this domain.
Introduction to Doping in Organic Electronics
Conductive polymers are a cornerstone of modern organic electronics, finding applications in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and thermoelectric generators. The electrical conductivity of these polymers is often intrinsically low and requires enhancement through a process called doping. P-type doping, the most common method for many conductive polymers, involves the introduction of an oxidizing agent that creates mobile positive charge carriers (holes) along the polymer backbone, thereby increasing conductivity.
Sulfonic acids are a prominent class of p-type dopants. Their strong acidic nature facilitates the oxidation of the conductive polymer. The general mechanism involves the protonation of the polymer backbone by the sulfonic acid, leading to the formation of polarons and bipolarons, which are the charge carriers responsible for electrical conduction.
Potential Role of this compound as a Dopant
While specific experimental data is unavailable, the molecular structure of this compound suggests it could function as a dopant for conductive polymers. The sulfonic acid group (-SO₃H) is the primary functional group that would induce doping. The presence of the amino (-NH₂) and methoxy (-OCH₃) groups on the benzene ring could modulate its electronic properties, solubility, and interaction with the polymer matrix, potentially influencing the morphology and stability of the resulting conductive film.
Hypothetical Doping Mechanism:
The diagram below illustrates the general principle of sulfonic acid doping of a conductive polymer, which would be the expected mechanism for this compound.
Caption: General mechanism of conductive polymer doping by a sulfonic acid.
General Experimental Protocol for Evaluating a Novel Dopant
For researchers interested in investigating the efficacy of this compound as a dopant, a general experimental workflow can be adapted from established protocols for other sulfonic acids.
Materials:
-
Conductive polymer dispersion (e.g., PEDOT:PSS)
-
This compound
-
Co-solvents (e.g., isopropanol, dimethyl sulfoxide)
-
Substrates (e.g., glass, silicon wafers, flexible PET)
Protocol:
-
Dopant Solution Preparation: Prepare a stock solution of this compound in a suitable solvent or co-solvent mixture.
-
Doping: Add the dopant solution to the conductive polymer dispersion at various molar ratios. The mixture should be stirred thoroughly to ensure homogeneity.
-
Film Deposition: Deposit thin films of the doped polymer solution onto pre-cleaned substrates using techniques such as spin-coating, drop-casting, or blade-coating.
-
Annealing: Anneal the films at elevated temperatures to remove residual solvents and potentially improve film morphology and conductivity.
-
Characterization:
-
Electrical Properties: Measure the sheet resistance using a four-point probe and calculate the electrical conductivity.
-
Optical Properties: Analyze the optical transmittance and absorption using UV-Vis spectroscopy.
-
Morphological Properties: Characterize the film surface and structure using atomic force microscopy (AFM) and scanning electron microscopy (SEM).
-
Structural Properties: Investigate the chemical interactions and structural changes using Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS).
-
Data Presentation
Quantitative data from such experiments should be systematically tabulated to allow for clear comparison between different dopant concentrations and processing conditions.
Table 1: Hypothetical Data Table for Evaluation of Doped Conductive Polymer Films
| Dopant Concentration (mol%) | Film Thickness (nm) | Sheet Resistance (Ω/sq) | Electrical Conductivity (S/cm) | Transmittance at 550 nm (%) |
| 0 (Control) | Value | Value | Value | Value |
| 1 | Value | Value | Value | Value |
| 2.5 | Value | Value | Value | Value |
| 5 | Value | Value | Value | Value |
| 10 | Value | Value | Value | Value |
Conclusion and Future Outlook
While there is no existing research on the application of this compound in organic electronics, its chemical structure suggests potential as a p-type dopant for conductive polymers. The presence of amino and methoxy functional groups may offer unique advantages in terms of processability and the final properties of the conductive films. Further research is required to validate its efficacy and to understand the structure-property relationships. The experimental protocols and characterization methods outlined in this document provide a starting point for such investigations. Successful implementation could lead to the development of novel, highly conductive materials for a new generation of organic electronic devices.
Application Notes and Protocols: Synthesis of Novel Derivatives from 3-Amino-4-methoxybenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel derivatives from 3-Amino-4-methoxybenzenesulfonic acid. The methodologies are based on established synthetic routes for analogous compounds and can be adapted for the specific starting material. The primary derivatives explored are Schiff bases, N-sulfonylamines, and azo dyes, which have potential applications in medicinal chemistry and materials science.
Synthesis of Schiff Base Derivatives
Schiff bases are synthesized by the condensation of a primary amine with an aldehyde or ketone. In this protocol, the amino group of this compound reacts with various aromatic aldehydes to form the corresponding Schiff bases. These compounds are of interest for their potential biological activities, including antimicrobial and anticancer properties.[1][2][3]
Experimental Protocol: General Procedure for Schiff Base Synthesis
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent such as propan-2-ol or ethanol.
-
Addition of Aldehyde: To the solution, add 1.1 equivalents of the desired aromatic aldehyde.
-
Reaction: Reflux the reaction mixture for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold solvent, and dried.
-
Purification: If necessary, the crude product can be purified by recrystallization from an appropriate solvent.
Representative Data for Analogous Schiff Base Derivatives
The following table summarizes the yields for Schiff bases synthesized from the analogous compound, 3-amino-4-hydroxybenzenesulfonamide.[4][5] These values can serve as a reference for the expected outcomes when using this compound.
| Aldehyde Reactant | Product | Yield (%) |
| Benzaldehyde | 4-hydroxy-3-(((E)-phenylmethylidene)amino)benzenesulfonamide | 95 |
| 4-Fluorobenzaldehyde | 3-(((E)-(4-fluorophenyl)methylidene)amino)-4-hydroxybenzenesulfonamide | 85 |
| 4-Chlorobenzaldehyde | 3-(((E)-(4-chlorophenyl)methylidene)amino)-4-hydroxybenzenesulfonamide | 92 |
| 4-Methoxybenzaldehyde | 4-hydroxy-3-(((E)-(4-methoxyphenyl)methylidene)amino)benzenesulfonamide | 88 |
Synthesis Workflow for Schiff Bases
Caption: General workflow for the synthesis of Schiff base derivatives.
Synthesis of N-Sulfonylamine Derivatives
N-sulfonylamine derivatives can be synthesized by reacting the amino group of this compound with a sulfonyl chloride in the presence of a base. These compounds are of interest as they belong to the sulfonamide class of drugs, which exhibit a wide range of biological activities.
Experimental Protocol: General Procedure for N-Sulfonylamine Synthesis
-
Dissolution: Dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., dichloromethane or pyridine) in a round-bottom flask.
-
Base Addition: Add 1.2 equivalents of a base (e.g., triethylamine or pyridine) to the solution.
-
Sulfonyl Chloride Addition: Cool the mixture in an ice bath and slowly add 1.1 equivalents of the desired sulfonyl chloride.
-
Reaction: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, brine, and dry over an anhydrous salt (e.g., Na₂SO₄).
-
Isolation and Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Representative Data for Analogous N-Sulfonylamine Derivatives
The following data is for N-acylated sulfonamides, demonstrating the reactivity of the amino group in similar structures.
| Acylating/Sulfonylating Agent | Product Type | Yield (%) |
| Benzenesulfonyl chloride | N-Benzenesulfonyl derivative | (Not reported) |
| p-Toluenesulfonyl chloride | N-(p-tolylsulfonyl) derivative | (Not reported) |
Synthesis Workflow for N-Sulfonylamines
Caption: General workflow for the synthesis of N-sulfonylamine derivatives.
Synthesis of Azo Dye Derivatives
Azo dyes are synthesized via a diazotization reaction of a primary aromatic amine followed by a coupling reaction with an activated aromatic compound. This compound can be diazotized and coupled with various phenols or anilines to produce a range of colored compounds.
Experimental Protocol: General Procedure for Azo Dye Synthesis
Part A: Diazotization
-
Dissolution: Suspend 1.0 equivalent of this compound in a mixture of water and concentrated hydrochloric acid.
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.
-
Nitrite Addition: Slowly add a pre-cooled aqueous solution of 1.1 equivalents of sodium nitrite dropwise, keeping the temperature below 5 °C.
-
Stirring: Stir the mixture for 15-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Part B: Azo Coupling
-
Coupling Agent Solution: In a separate beaker, dissolve 1.0 equivalent of the coupling agent (e.g., phenol, resorcinol, or N,N-dimethylaniline) in an aqueous solution of sodium hydroxide (for phenols) or a dilute acid (for anilines).
-
Cooling: Cool the solution of the coupling agent to 0-5 °C.
-
Coupling Reaction: Slowly add the cold diazonium salt solution from Part A to the cold coupling agent solution with vigorous stirring. A colored precipitate should form immediately.
-
Isolation: After complete addition, continue stirring for 30 minutes in the ice bath. Collect the azo dye by filtration, wash with cold water, and air dry.
Representative Data for Azo Dyes from Analogous Amines
| Coupling Component | Expected Color of Azo Dye |
| Phenol | Yellow-Orange |
| Resorcinol | Orange-Red |
| N,N-Dimethylaniline | Red |
| 2-Naphthol | Red-Brown |
Synthesis Workflow for Azo Dyes
Caption: General workflow for the synthesis of azo dye derivatives.
Potential Applications and Signaling Pathways
Derivatives of this compound, particularly sulfonamides, are of significant interest in drug discovery. Sulfonamides are known to act as inhibitors of various enzymes, with carbonic anhydrases (CAs) being a prominent target.[6][7][8]
Carbonic Anhydrase Inhibition
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[6] Inhibition of specific CA isoforms has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[7] The primary sulfonamide group (-SO₂NH₂) is a key pharmacophore that binds to the zinc ion in the active site of carbonic anhydrases, leading to their inhibition.[6]
Signaling Pathway for Carbonic Anhydrase Inhibition
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamide derivatives.
Disclaimer: The experimental protocols and data provided are based on literature for analogous compounds and are intended for guidance. Researchers should conduct their own optimization and characterization of the synthesized derivatives of this compound. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 3-Amino-4-methoxybenzenesulfonic Acid in the Preparation of P2 Receptor Antagonists
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
P2 receptors, a family of purinergic receptors, are crucial in various physiological processes and have emerged as significant therapeutic targets for a range of pathologies, including chronic pain, inflammation, thrombosis, and cancer.[1] The development of selective antagonists for different P2 receptor subtypes is an area of intense research. This document aims to provide detailed application notes on the role of 3-Amino-4-methoxybenzenesulfonic acid as a potential precursor in the synthesis of P2 receptor antagonists. However, based on a comprehensive review of the current scientific literature and patent databases, there is no direct evidence to suggest that this compound is utilized as a starting material or key intermediate in the preparation of P2 receptor antagonists.
While the sulfonic acid moiety is a known feature in some classes of P2 receptor antagonists, contributing to their binding affinity, the specific compound this compound has not been identified in synthetic routes leading to these molecules. For instance, polysulfonated compounds like suramin and its derivatives are well-known non-selective P2 receptor antagonists.[2][3] The strategic placement of sulfonate groups is critical for their interaction with the receptor.[2]
It is important to distinguish this from the documented use of similar sulfonamide-containing compounds in the synthesis of antagonists for other receptor systems. For example, 3-Amino-4-hydroxy-benzenesulfonamide is a known reagent for synthesizing antagonists for the somatostatin receptor subtype 5 (SST5R).[4]
This document will, therefore, outline the general importance of the sulfonate group in P2 receptor antagonism and provide established protocols for the synthesis of representative P2 receptor antagonists that feature this functional group, while clarifying the non-involvement of this compound based on available data.
The Significance of the Sulfonic Acid Moiety in P2 Receptor Antagonism
The anionic nature of the sulfonic acid group (SO₃H) plays a pivotal role in the interaction of certain antagonists with the positively charged amino acid residues within the ligand-binding pockets of P2 receptors. This electrostatic interaction can contribute significantly to the binding affinity and antagonist potency.
Several well-characterized P2 receptor antagonists are polysulfonated molecules. The number and position of these groups can influence both the potency and selectivity of the antagonist for different P2 receptor subtypes.
Representative Experimental Protocols for P2 Receptor Antagonist Synthesis (Not Involving this compound)
While this compound is not documented in the synthesis of P2 receptor antagonists, the following protocols for the synthesis of other sulfonated P2 receptor antagonists illustrate the general chemical strategies employed in the field.
General Workflow for Synthesis and Evaluation of P2 Receptor Antagonists
The following diagram illustrates a typical workflow for the discovery and characterization of novel P2 receptor antagonists.
Caption: General experimental workflow for the synthesis and evaluation of P2 receptor antagonists.
P2 Receptor Signaling Pathways
P2 receptors are broadly classified into two families: P2X ion channels and P2Y G protein-coupled receptors. Understanding their signaling pathways is crucial for designing and evaluating antagonists.
P2Y₁ Receptor Signaling Pathway
The P2Y₁ receptor is a Gq-coupled receptor activated by ADP. Its activation leads to an increase in intracellular calcium.
Caption: Simplified signaling pathway of the P2Y₁ receptor.
P2X₇ Receptor Signaling Pathway
The P2X₇ receptor is an ATP-gated ion channel. Its activation by high concentrations of ATP leads to cation influx and downstream inflammatory responses.
Caption: Simplified signaling pathway of the P2X₇ receptor.
Quantitative Data on P2 Receptor Antagonists
The following table summarizes the potency of some well-established P2 receptor antagonists. Note that these compounds are not derived from this compound.
| Compound | Target Receptor | IC₅₀ Value | Reference |
| Suramin | P2Y₂, P2X₁, P2X₂, P2X₃, P2X₅ | µM range | [3] |
| PPADS | P2X₁, P2X₂, P2X₃, P2X₅, P2Y₁ | µM range | [2] |
| MRS2500 | P2Y₁ | 0.8 nM | [2] |
| A-317491 | P2X₃ | 92 nM | [2] |
| AZ10606120 | P2X₇ | 13 nM | [2] |
References
- 1. Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a comprehensive set of P2 receptor pharmacological research compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2X Receptors as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of Influenza Virus Inhibitors Utilizing 3-Amino-4-methoxybenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza remains a significant global health threat, necessitating the continuous development of novel antiviral agents to combat seasonal epidemics and potential pandemics. One promising avenue of research involves the targeting of the influenza virus hemagglutinin (HA), a surface glycoprotein essential for viral entry into host cells. Small molecules that inhibit the conformational changes in HA required for membrane fusion can effectively neutralize the virus. Benzenesulfonamide derivatives have emerged as a potent class of HA inhibitors.[1][2][3] This document outlines the potential application of 3-Amino-4-methoxybenzenesulfonic acid in the synthesis of such inhibitors, providing detailed, albeit adapted, experimental protocols and summarizing relevant data from studies on analogous compounds.
While direct synthesis of influenza inhibitors from this compound is not explicitly detailed in the reviewed literature, its structural similarity to precursors used in the synthesis of potent benzenesulfonamide-based HA inhibitors suggests its utility as a valuable starting material. The protocols and data presented herein are based on established methodologies for structurally related compounds.[1][2][3]
Rationale for Use and Proposed Mechanism of Action
The core concept involves the derivatization of the 3-amino group of this compound to introduce moieties that can interact with and stabilize the pre-fusion conformation of influenza HA. The sulfonamide group is a key pharmacophore, and the methoxy substituent can influence solubility, metabolic stability, and electronic properties of the final compound.
The proposed mechanism of action for inhibitors derived from this scaffold is the inhibition of the low-pH-induced conformational change of the HA protein, which is a critical step for the fusion of the viral envelope with the endosomal membrane of the host cell. By binding to a pocket in the stem region of HA, these inhibitors are thought to stabilize the pre-fusion state, thus preventing the release of the viral genome into the cytoplasm and halting the infection process.[1][3]
Quantitative Data Summary
The following table summarizes the in vitro antiviral activity of representative benzenesulfonamide derivatives that are structurally analogous to the proposed compounds synthesized from this compound. This data is provided for comparative purposes to guide future drug design and evaluation.
| Compound ID | R Group (Substitution on Amino Group) | Influenza Strain | Assay | EC50 (nM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| 28 | cis-5-hydroxy-1,3,3-trimethylcyclohexylmethyl | A/Weiss/43 (H1N1) | CPE | 210 | >100 | >476 | [1][3] |
| 40 | cis-5-hydroxy-1,3,3-trimethylcyclohexylmethyl (with 2-Chloro on benzene) | A/Weiss/43 (H1N1) | CPE | 86 | >100 | >1162 | [1][3] |
| 17 | 3-Chlorophenyl | A/Weiss/43 (H1N1) | CPE | 57 | >100 | >1754 | [1] |
| 20 | 3-(Trifluoromethyl)phenyl | A/Weiss/43 (H1N1) | CPE | 42 | >100 | >2380 | [1] |
CPE: Cytopathic Effect Assay
Experimental Protocols
The following are proposed, detailed protocols for the synthesis and evaluation of influenza virus inhibitors derived from this compound. These are adapted from established procedures for analogous benzenesulfonamide inhibitors.[1]
Protocol 1: Synthesis of N-Substituted 3-Amino-4-methoxybenzenesulfonamide Derivatives
This protocol describes a copper-catalyzed cross-coupling reaction to introduce various substituents onto the amino group of a 3-bromo-4-methoxybenzenesulfonamide intermediate, which can be synthesized from this compound.
Materials:
-
3-Bromo-4-methoxybenzenesulfonamide (Intermediate, synthesis route proposed below)
-
Amine of interest (e.g., cis-5-amino-1,3,3-trimethylcyclohexanol)
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium phosphate (K3PO4)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Intermediate (3-Bromo-4-methoxybenzenesulfonamide):
-
This intermediate can be prepared from this compound via a Sandmeyer reaction to introduce the bromo group, followed by conversion of the sulfonic acid to a sulfonamide. Standard organic synthesis procedures should be followed.
-
-
Coupling Reaction:
-
To a reaction vial, add 3-bromo-4-methoxybenzenesulfonamide (1.0 mmol), the desired amine (1.2 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and K3PO4 (2.0 mmol).
-
Add anhydrous DMSO (5 mL) to the vial.
-
Seal the vial and heat the reaction mixture at 120 °C for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
-
Work-up:
-
After cooling to room temperature, dilute the reaction mixture with EtOAc (20 mL).
-
Wash the organic layer with saturated aqueous NaHCO3 (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and EtOAc) to yield the desired N-substituted 3-amino-4-methoxybenzenesulfonamide derivative.
-
Protocol 2: In Vitro Antiviral Activity Assay (CPE Reduction Assay)
This protocol determines the 50% effective concentration (EC50) of the synthesized compounds against an influenza virus strain in cell culture.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Influenza virus stock (e.g., A/Weiss/43 H1N1)
-
Synthesized inhibitor compounds dissolved in DMSO
-
Trypsin (TPCK-treated)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed MDCK cells in 96-well plates at a density of 2 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 atmosphere to form a confluent monolayer.
-
-
Infection:
-
Wash the cell monolayer with phosphate-buffered saline (PBS).
-
Infect the cells with influenza virus at a multiplicity of infection (MOI) of 0.01 in serum-free DMEM containing TPCK-trypsin (2 µg/mL).
-
-
Compound Treatment:
-
After 1 hour of infection, remove the virus inoculum and add serial dilutions of the test compounds (in serum-free DMEM with trypsin) to the wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere until the virus-only control wells show significant cytopathic effect (CPE).
-
-
Quantification of Antiviral Activity:
-
Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Calculate the percentage of CPE inhibition for each compound concentration relative to the controls.
-
Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: Proposed synthetic workflow for influenza inhibitors.
Caption: Mechanism of HA-mediated membrane fusion inhibition.
Conclusion
This compound represents a viable and promising starting material for the synthesis of novel benzenesulfonamide-based influenza virus inhibitors targeting hemagglutinin. The synthetic protocols and biological evaluation methods outlined in these application notes, adapted from proven methodologies for analogous compounds, provide a solid foundation for researchers to explore this chemical space. The development of new HA inhibitors is crucial for expanding the arsenal of anti-influenza therapeutics and addressing the ongoing challenge of viral resistance. Further structure-activity relationship (SAR) studies on derivatives of this compound are warranted to optimize their potency, selectivity, and pharmacokinetic properties.
References
- 1. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of benzenesulfonamide derivatives as potent anti-influenza hemagglutinin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Amino-4-methoxybenzenesulfonic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude 3-Amino-4-methoxybenzenesulfonic acid. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to address challenges encountered during the purification process.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues and questions that may arise during the purification of crude this compound.
Q1: What is the most effective method for purifying crude this compound?
A1: Acid-base crystallization is the most effective and commonly used method for purifying this compound. This technique leverages the zwitterionic nature of the molecule, which is sparingly soluble in acidic aqueous media. The process involves dissolving the crude product in a basic solution to form a soluble salt, filtering out insoluble impurities, and then reprecipitating the purified product by adding acid. This method is highly efficient at removing acidic, basic, and non-ionizable organic contaminants.
Q2: My purified product has a low yield. What are the potential causes and solutions?
A2: Low yield can result from several factors during the acid-base crystallization process. Refer to the table below for potential causes and corresponding troubleshooting steps.
| Potential Cause | Troubleshooting Action |
| Incomplete dissolution in the basic solution. | Ensure the pH of the solution is sufficiently high to completely dissolve the compound. Use a stronger base or slightly increase the temperature if necessary. |
| Product loss during filtration of insoluble impurities. | Use a finer filter paper or a different filtration technique (e.g., celite filtration) to minimize the loss of the dissolved product. |
| Incomplete precipitation upon acidification. | Ensure the pH is lowered sufficiently to the isoelectric point of the compound for maximum precipitation. Monitor the pH carefully during acid addition. |
| Product remains dissolved in the mother liquor. | Cool the solution in an ice bath after acidification to decrease the solubility of the product and maximize precipitation. |
| Excessive washing of the purified crystals. | Wash the collected crystals with a minimal amount of cold solvent to remove residual impurities without dissolving a significant amount of the product. |
Q3: The purity of my final product is not satisfactory. What are the likely impurities and how can I remove them?
A3: The purity of the final product can be affected by residual starting materials, byproducts from the synthesis, or incomplete removal of other contaminants. The primary starting material for the synthesis of this compound is typically o-anisidine.
Common Impurities:
-
Unreacted o-anisidine: This is a common impurity if the initial sulfonation reaction did not go to completion.
-
Isomeric byproducts: Sulfonation of o-anisidine can sometimes lead to the formation of small amounts of other isomers.
-
Sulfonated byproducts: Over-sulfonation or side reactions can lead to other sulfonated impurities.
-
Inorganic salts: Residual salts from the synthesis or purification steps.
Troubleshooting Poor Purity:
| Problem | Possible Cause | Suggested Solution |
| Product is discolored (e.g., yellow or brown). | Presence of oxidized impurities or residual starting materials. | Perform a charcoal treatment of the alkaline solution before acidification to adsorb colored impurities. |
| Low purity confirmed by analytical methods (e.g., HPLC). | Incomplete removal of soluble impurities. | Repeat the acid-base crystallization process. A second crystallization cycle can significantly improve purity. |
| Presence of inorganic salts. | Insufficient washing of the final product. | Wash the filtered crystals thoroughly with cold deionized water. |
Q4: The product "oils out" instead of crystallizing during precipitation. What should I do?
A4: "Oiling out" occurs when the compound separates as a liquid instead of a solid. This can be due to a high concentration of impurities or rapid changes in temperature or pH.
-
Slow down the precipitation: Add the acid dropwise while vigorously stirring the solution.
-
Adjust the temperature: Ensure the solution is not too hot during acidification. Allowing it to cool slowly can promote crystal formation.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to induce crystallization.
-
Seed the solution: If available, add a small crystal of pure this compound to act as a nucleus for crystal growth.
Experimental Protocols
This section provides a detailed methodology for the acid-base crystallization of crude this compound.
Acid-Base Crystallization Protocol
-
Dissolution:
-
Weigh the crude this compound and place it in a suitable beaker.
-
Add a sufficient volume of deionized water to create a slurry.
-
While stirring, slowly add a 10% (w/v) aqueous solution of sodium hydroxide or sodium carbonate until the solid completely dissolves and the solution becomes clear. The pH should be in the alkaline range (pH 9-11).
-
-
Filtration of Insoluble Impurities:
-
If any insoluble material is present, filter the alkaline solution through a Büchner funnel with a medium porosity filter paper.
-
Wash the filter cake with a small amount of the alkaline solution to recover any adsorbed product.
-
-
Reprecipitation:
-
Transfer the clear filtrate to a clean beaker and place it in an ice bath to cool.
-
While stirring vigorously, slowly add a 10% (v/v) aqueous solution of hydrochloric acid or sulfuric acid dropwise.
-
Monitor the pH of the solution. The product will start to precipitate as the pH approaches its isoelectric point. Continue adding acid until the pH is in the acidic range (pH 2-3) to ensure complete precipitation.
-
-
Isolation and Washing:
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold deionized water to remove residual acid and inorganic salts.
-
Repeat the washing step two to three times.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at 60-70°C until a constant weight is achieved.
-
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
The purity of the final product can be determined using reversed-phase HPLC.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of methanol and water containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the dried product in the mobile phase.
Quantitative Data
The following table summarizes typical quantitative data associated with the purification of this compound.
| Parameter | Typical Value | Notes |
| Purity after 1st Crystallization | > 98% (by HPLC) | Purity can be further improved with a second crystallization. |
| Yield | 85 - 95% | Yield is dependent on the purity of the crude material and care taken during the procedure. |
| Solubility in Alkaline Solution (pH 10) | Highly soluble | The sodium salt is readily soluble in water. |
| Solubility in Acidic Solution (pH 3) | Sparingly soluble | The zwitterionic form has low solubility in acidic aqueous media. |
Visual Diagrams
Experimental Workflow for Acid-Base Crystallization
Caption: Workflow for the purification of crude this compound.
Logical Relationship in Troubleshooting Low Purity
Caption: Troubleshooting guide for low purity of the final product.
Technical Support Center: Synthesis of 3-Amino-4-methoxybenzenesulfonic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 3-Amino-4-methoxybenzenesulfonic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the direct sulfonation of p-anisidine (4-methoxyaniline) using a sulfonating agent. While various sulfonating agents can be used, a common approach involves heating p-anisidine with concentrated sulfuric acid or a mixture of sulfuric acid and sulfamic acid.
Q2: What are the primary challenges in this synthesis?
A2: The main challenges include controlling the regioselectivity of the sulfonation to favor the desired 3-amino isomer over other isomers, preventing side reactions such as polysulfonation and oxidation of the starting material, and achieving a high yield of a pure product.
Q3: How can I improve the yield of the desired this compound isomer?
A3: Optimizing reaction conditions is crucial for maximizing the yield. Key parameters to consider include the choice of sulfonating agent, the molar ratio of reactants, reaction temperature, and reaction time. For instance, employing a mixture of sulfuric acid and sulfamic acid at elevated temperatures has been reported to produce high yields of a related isomer, suggesting a similar approach could be effective here.[1]
Q4: What are the potential side products, and how can their formation be minimized?
A4: Potential side products include other isomers of aminomethoxybenzenesulfonic acid, di-sulfonated products, and oxidation products of p-anisidine. Minimizing these impurities can be achieved by carefully controlling the reaction temperature and the stoichiometry of the sulfonating agent. For example, using an excess of the sulfonating agent can lead to polysulfonation.
Q5: What is a suitable method for purifying the final product?
A5: Purification can typically be achieved through recrystallization. The crude product, which may contain unreacted starting materials and side products, can be dissolved in a suitable solvent (such as water) and then allowed to crystallize, often after adjusting the pH to precipitate the desired sulfonic acid.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Product | - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect molar ratio of reactants. - Degradation of starting material or product. | - Increase reaction time or temperature (monitor for side reactions). - Optimize the molar ratio of p-anisidine to the sulfonating agent. A slight excess of the sulfonating agent may be beneficial, but a large excess can lead to side reactions. - Ensure the reaction is carried out under an inert atmosphere if oxidation is suspected. |
| Formation of Multiple Isomers | - Reaction conditions favoring a mixture of kinetic and thermodynamic products. The sulfonation of aromatic amines can be reversible, leading to different isomer distributions at different temperatures.[2] | - Higher reaction temperatures generally favor the formation of the thermodynamically more stable isomer. Experiment with a range of temperatures to find the optimal condition for the desired isomer. - The choice of sulfonating agent can also influence regioselectivity. |
| Presence of Di-sulfonated Byproducts | - Excess of sulfonating agent. - High reaction temperature or prolonged reaction time. | - Reduce the molar equivalent of the sulfonating agent. - Decrease the reaction temperature or shorten the reaction time. Monitor the reaction progress using techniques like TLC or HPLC to stop the reaction once the desired product is formed. |
| Dark-colored Reaction Mixture or Product | - Oxidation of the p-anisidine starting material or the product. Aromatic amines are susceptible to oxidation, especially at elevated temperatures. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use purified starting materials. - The product can be purified by recrystallization, possibly with the use of activated carbon to remove colored impurities. |
| Difficulty in Isolating the Product | - The product may be soluble in the reaction mixture or work-up solvent. - Formation of salts that are highly soluble. | - Adjust the pH of the reaction mixture after completion. Sulfonic acids are often less soluble at their isoelectric point. - Try different solvents for precipitation or recrystallization. |
Experimental Protocols
Note: The following protocol is based on a method described for the synthesis of a closely related isomer (5-methoxy-2-aminobenzene-1-sulfonic acid) and may require optimization for the synthesis of this compound.[1]
Key Experiment: Sulfonation of p-Anisidine using Sulfuric Acid and Sulfamic Acid
Objective: To synthesize this compound from p-anisidine.
Materials:
-
p-Anisidine
-
Concentrated Sulfuric Acid (95-100%)
-
Sulfamic Acid
-
Deionized Water
-
Ice
Procedure:
-
Formation of the Anisidine Sulfate Mixture:
-
In a reaction vessel equipped with a stirrer and a cooling bath, carefully add p-anisidine.
-
While cooling and stirring, slowly add 0.6 to 0.9 molar equivalents of concentrated sulfuric acid per mole of p-anisidine. Maintain the temperature at approximately 50°C. This step forms a mixture of the neutral and acid sulfate salts of p-anisidine.
-
-
Sulfonation Reaction:
-
To the mixture from step 1, add 1 to 2 molar equivalents of sulfamic acid per mole of p-anisidine.
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Heat the reaction mixture to a temperature between 160°C and 200°C. The mixture will initially be a paste and may become a solid as the reaction progresses.
-
Maintain the reaction at this temperature for a specified time (e.g., 1-3 hours), with continuous stirring if possible.
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully add the solid reaction mass to hot water (e.g., 90°C) with stirring.
-
Cool the resulting suspension to room temperature to allow for the precipitation of the product.
-
Collect the solid product by filtration.
-
Wash the filter cake with cold water to remove any remaining impurities.
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Dry the product, for example, in a vacuum oven.
-
-
Purification (if necessary):
-
The crude product can be further purified by recrystallization from hot water.
-
Data Presentation
Table 1: Hypothetical Influence of Reaction Parameters on Yield and Purity
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Temperature | 160°C | 180°C | 200°C | Higher temperatures may favor the thermodynamically stable isomer and increase reaction rate, but also risk increased side reactions. |
| Molar Ratio (Sulfamic Acid:p-Anisidine) | 1:1 | 1.5:1 | 2:1 | Increasing the ratio may improve conversion but could also lead to higher levels of di-sulfonated byproducts. |
| Reaction Time | 1 hour | 2 hours | 3 hours | Longer reaction times can lead to higher conversion but also increase the likelihood of side product formation. |
Visualizations
Caption: Synthesis pathway for this compound.
Caption: A workflow for troubleshooting synthesis issues.
References
Common impurities in commercial 3-Amino-4-methoxybenzenesulfonic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning common impurities in commercial 3-Amino-4-methoxybenzenesulfonic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in commercial this compound?
A1: Commercial batches of this compound can contain several types of impurities arising from the synthesis, purification, and storage processes. These can be broadly categorized as:
-
Starting Materials: Unreacted precursors from the synthesis process.
-
Isomeric Impurities: Positional isomers formed during the sulfonation of the aromatic ring.
-
Byproducts: Resulting from side reactions such as polysulfonation or oxidation.
-
Residual Solvents and Inorganic Salts: Leftover from the manufacturing and purification steps.
Q2: How can impurities in this compound affect my experiment?
A2: Impurities can have several adverse effects on chemical reactions and biological assays. They can lead to lower yields, the formation of unexpected side products, and interference in analytical measurements. In drug development, even minor impurities can have significant implications for the safety and efficacy of the final product.
Q3: My reaction is not proceeding as expected. Could it be due to the quality of my this compound?
A3: Yes, the purity of your starting material is a critical factor. If you are experiencing issues such as low conversion, unexpected byproducts, or catalyst deactivation, it is advisable to verify the purity of your this compound.
Troubleshooting Guide
This section provides a structured approach to troubleshoot common problems that may be associated with impurities.
| Problem | Potential Cause (Impurity-Related) | Recommended Action |
| Low Reaction Yield | Presence of unreacted starting materials or inhibitors. | 1. Perform a purity analysis of the starting material using HPLC. 2. Consider purifying the material before use if significant impurities are detected. |
| Formation of Unknown Byproducts | Reaction of isomeric impurities or other reactive byproducts. | 1. Analyze the reaction mixture by LC-MS to identify the molecular weights of the byproducts. 2. Compare the impurity profile of different batches of the starting material. |
| Inconsistent Results Between Batches | Variation in the type and concentration of impurities between different supplier lots. | 1. Request a Certificate of Analysis (CoA) for each batch from the supplier. 2. Qualify new batches by running a small-scale test reaction. |
Quantitative Data Summary
The following table provides a hypothetical summary of potential impurities and their typical concentration ranges in a commercial batch of this compound. Note: This data is for illustrative purposes, and actual values may vary.
| Impurity | Type | Typical Concentration Range (%) |
| 2-Amino-3-methoxybenzenesulfonic acid | Isomer | 0.1 - 0.5 |
| 4-Methoxy-3-nitrobenzenesulfonic acid | Synthesis Precursor | < 0.2 |
| 3,3'-Diamino-4,4'-dimethoxy-diphenylsulfone | Byproduct | < 0.1 |
| Sodium Sulfate | Inorganic Salt | < 0.5 |
Experimental Protocols
Methodology for Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for the separation and quantification of impurities in this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 40% B
-
15-20 min: 40% to 80% B
-
20-25 min: Hold at 80% B
-
25-26 min: 80% to 5% B
-
26-30 min: Hold at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of water and acetonitrile.
Visualizations
The following diagrams illustrate the troubleshooting workflow and potential sources of impurities.
Caption: A logical workflow for troubleshooting experimental issues.
Caption: Potential sources of impurities during manufacturing and storage.
Technical Support Center: Degradation Studies of 3-Amino-4-methoxybenzenesulfonic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists investigating the degradation pathways of 3-Amino-4-methoxybenzenesulfonic acid under various stress conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Hydrolytic Degradation
Q1: I am not observing any degradation of this compound under neutral hydrolytic conditions (water at elevated temperatures). Is this expected?
A1: Yes, this is often the case. Aromatic sulfonic acids are generally stable to neutral hydrolysis.[1] Degradation, specifically desulfonation, typically requires more extreme conditions such as heating in water near 200°C or the presence of strong acids.[2] If no degradation is observed, consider increasing the temperature or extending the study duration. However, be aware that excessively high temperatures might induce thermal degradation, complicating the analysis.
Q2: Under acidic conditions, I am observing the formation of a product that is not 3-Amino-4-methoxybenzene. What could be the degradation pathway?
A2: Under strong acidic conditions and heat, the primary degradation pathway for benzenesulfonic acids is desulfonation, which would yield 2-amino-1-methoxybenzene and sulfuric acid.[2][3] The amino and methoxy groups are generally stable to acid hydrolysis under conditions that would cause desulfonation.
Q3: Is degradation expected under basic (alkaline) conditions?
A3: While the sulfonic acid group itself is relatively stable to base, the overall molecule could potentially undergo other reactions, although significant degradation is less likely compared to acidic or oxidative stress. Aromatic amines can be susceptible to oxidation, which might be accelerated at higher pH. It is also important to consider the possibility of interactions with the container or buffer components at elevated temperatures and pH.
Oxidative Degradation
Q4: What are the likely products of oxidative degradation of this compound?
A4: The primary sites for oxidation are the amino and methoxy groups, as well as the aromatic ring itself.
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Amino Group: The amino group can be oxidized to form nitroso, nitro, or even polymeric species. Aromatic amines are known to be susceptible to oxidation.
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Methoxy Group: The methoxy group can be cleaved to form a hydroxyl group (demethylation), resulting in 3-Amino-4-hydroxybenzenesulfonic acid. Further oxidation of the resulting phenol can lead to quinone-like structures and ring-opening products.
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Aromatic Ring: Strong oxidative conditions can lead to the hydroxylation of the aromatic ring or even complete ring cleavage.
Q5: My oxidative degradation experiment is proceeding too quickly and generating many unidentifiable products. How can I control the reaction?
A5: To control the rate of oxidation, you can try the following:
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Reduce Oxidant Concentration: Lower the concentration of the oxidizing agent (e.g., hydrogen peroxide).
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Lower the Temperature: Perform the experiment at a lower temperature.
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Control the pH: The rate of oxidation can be pH-dependent. Experiment with different pH values to find optimal conditions for controlled degradation.
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Time Sampling: Take samples at more frequent, earlier time points to capture the initial degradation products before they are further degraded.
Photolytic Degradation
Q6: What should I consider when designing a photostability study for this compound?
A6: For photostability studies, it is crucial to follow ICH Q1B guidelines. Key considerations include:
-
Light Source: Use a light source that emits both UV and visible light.
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Control Samples: Expose a control sample, protected from light (e.g., wrapped in aluminum foil), to the same temperature and humidity conditions to differentiate between photolytic and thermal degradation.
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Sample Presentation: Expose the compound in both solid and solution forms, as photodegradation can differ significantly between states.
Q7: What are the potential photodegradation pathways for this molecule?
A7: Aromatic amines are known to be susceptible to photodegradation.[4][5] Potential pathways include:
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Oxidation of the Amino Group: Similar to chemical oxidation, the amino group can be oxidized.
-
Ring Modification: Photochemical reactions can lead to rearrangements or additions to the aromatic ring.
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Desulfonation: While less common under photolytic conditions compared to thermal/hydrolytic stress, it cannot be entirely ruled out. The photolysis of an alkaline solution of benzenesulfonic acid has been shown to produce benzene and biphenyl.[1]
Thermal Degradation
Q8: At what temperature should I expect thermal degradation to occur?
A8: Aromatic sulfonic acids can be thermally labile, with decomposition temperatures reported in the range of 200-300°C.[6] The exact temperature will depend on the specific compound and the experimental conditions (e.g., solid-state vs. solution, presence of moisture). It is advisable to perform a thermogravimetric analysis (TGA) to determine the onset temperature of decomposition.
Q9: What are the expected products of thermal degradation?
A9: The primary thermal degradation pathway for sulfonic acids is desulfonation, leading to the formation of the parent aromatic compound (in this case, likely 2-amino-1-methoxybenzene) and sulfur oxides (SOx).[7][8] At higher temperatures, further decomposition of the organic fragment can occur.
Hypothetical Degradation Pathways
Based on the chemical structure of this compound, the following table summarizes the likely degradation pathways and potential major products under various stress conditions.
| Stress Condition | Susceptible Functional Group(s) | Potential Degradation Pathway(s) | Likely Major Degradation Product(s) |
| Acid Hydrolysis | Sulfonic Acid | Desulfonation | 2-Amino-1-methoxybenzene |
| Base Hydrolysis | Generally Stable | - | No significant degradation expected |
| Oxidation | Amino, Methoxy, Aromatic Ring | Oxidation, Demethylation, Ring Opening | 3-Nitro-4-methoxybenzenesulfonic acid, 3-Amino-4-hydroxybenzenesulfonic acid, Quinone-like structures |
| Photolysis | Amino, Aromatic Ring | Photo-oxidation, Ring Rearrangement | Oxidized amino derivatives, Ring-modified products |
| Thermal | Sulfonic Acid | Desulfonation | 2-Amino-1-methoxybenzene, Sulfur Oxides |
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies. The exact conditions (temperature, concentration, duration) should be optimized for this compound to achieve a target degradation of 5-20%.[9]
Acid and Base Hydrolysis
-
Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.
-
Reflux the solutions at 60-80°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).
-
Withdraw samples at each time point.
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Neutralize the samples before analysis.
-
Analyze the samples by a stability-indicating analytical method (e.g., HPLC-UV).
Oxidative Degradation
-
Dissolve this compound in a suitable solvent.
-
Add a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature or slightly elevated temperature (e.g., 40°C) for a specified duration, protected from light.
-
Monitor the reaction progress by taking samples at various time intervals.
-
Analyze the samples using a suitable analytical method.
Photolytic Degradation
-
Expose a solid sample and a solution of this compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter).
-
Simultaneously, expose control samples (wrapped in aluminum foil) to the same temperature and humidity conditions.
-
After the exposure period, analyze both the light-exposed and control samples.
Thermal Degradation
-
Place a solid sample of this compound in a controlled temperature chamber (e.g., oven).
-
Expose the sample to a temperature higher than that used in accelerated stability studies (e.g., 80°C, 100°C, or higher, depending on the compound's stability). The temperature can be guided by TGA results.
-
Analyze the sample at various time points.
Visualizations
References
- 1. Benzenesulfonic Acid | C6H6O3S | CID 7371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
- 3. chemcess.com [chemcess.com]
- 4. dl.edi-info.ir [dl.edi-info.ir]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. epublications.marquette.edu [epublications.marquette.edu]
- 9. researchgate.net [researchgate.net]
Optimizing reaction conditions for the sulfonation of 2-methoxyaniline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the sulfonation of 2-methoxyaniline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the sulfonation of 2-methoxyaniline?
The primary product is 3-amino-4-methoxybenzenesulfonic acid (also known as 2-aminoanisole-4-sulfonic acid).[1][2][3][4][5] The sulfonic acid group (—SO₃H) is introduced onto the benzene ring.
Q2: What is the general mechanism for the sulfonation of 2-methoxyaniline?
The reaction is an electrophilic aromatic substitution (EAS).[6][7] The electrophile is sulfur trioxide (SO₃) or its protonated form, which is present in concentrated or fuming sulfuric acid. The electron-rich aromatic ring of 2-methoxyaniline attacks the electrophile, forming a sigma complex intermediate. A subsequent deprotonation restores aromaticity and yields the sulfonated product.[8][9]
Q3: Why is the para-position to the amino group the major product?
In aniline and its derivatives, the amino (-NH₂) and methoxy (-OCH₃) groups are ortho-, para-directing activators. The sulfonation occurs predominantly at the para-position relative to the strongly activating amino group due to steric hindrance at the ortho-positions.
Q4: Is the sulfonation of 2-methoxyaniline a reversible reaction?
Yes, aromatic sulfonation is a reversible process.[7][9] The reaction is driven forward by using concentrated or fuming sulfuric acid. The reverse reaction, desulfonation, can occur by heating the sulfonic acid in hot, dilute aqueous acid.[7][9][10]
Troubleshooting Guide
Q5: My reaction yield is very low. What are the potential causes and solutions?
-
Cause: Incomplete reaction due to insufficient temperature or reaction time.
-
Solution: Increase the reaction temperature or prolong the reaction time. For the structurally similar 2-methoxy-5-methylaniline, temperatures between 60°C and 110°C with reaction times of several hours have been shown to produce high yields.[11]
-
-
Cause: Insufficient concentration of the sulfonating agent. The water formed during the reaction can dilute the sulfuric acid, slowing or stopping the reaction.
-
Cause: Premature precipitation of the starting material. 2-methoxyaniline will form a sulfate salt which may have limited solubility.
-
Solution: Ensure the initial mixture of 2-methoxyaniline and sulfuric acid is well-stirred and gently warmed to achieve a homogeneous solution before proceeding to the main reaction temperature.[11]
-
Q6: I am observing the formation of multiple products. How can I improve the selectivity?
-
Cause: Formation of isomeric products. In highly acidic conditions, the amino group can be protonated to form the anilinium ion (-NH₃⁺), which is a meta-director. This can lead to the formation of meta-isomers.[13]
-
Solution: Carefully control the reaction temperature. The product distribution between kinetic and thermodynamic products can be temperature-dependent. Running the reaction at a sustained, moderate temperature (e.g., 60-80°C) may favor the desired para-isomer.
-
-
Cause: Di-sulfonation. Using overly harsh conditions (very high temperatures or highly concentrated oleum for extended periods) can lead to the introduction of a second sulfonic acid group.
-
Solution: Use milder conditions. Decrease the reaction temperature, shorten the reaction time, or reduce the concentration of free SO₃ in the oleum. Monitor the reaction progress using techniques like TLC or HPLC to stop the reaction once the desired product is formed.
-
Q7: The work-up of my reaction is difficult, and the product is hard to isolate. What is the recommended procedure?
-
Cause: The product, this compound, exists as a zwitterion and is soluble in water.[2]
-
Solution: A common and effective method is to carefully pour the cooled reaction mixture into a large volume of cold water or onto crushed ice.[11] The sulfonic acid product is sparingly soluble in the resulting dilute sulfuric acid and will precipitate out. The precipitate can then be collected by filtration and washed with cold water to remove residual acid.[11]
-
Q8: My final product is discolored (e.g., gray or brown). How can I improve its purity and appearance?
-
Cause: Side reactions such as oxidation or polymerization of the aniline derivative can occur, especially at high temperatures, leading to colored impurities.
-
Solution: Maintain a controlled reaction temperature and consider running the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidative side reactions. For purification, the crude product can be recrystallized. Alternatively, washing the filtered product with dilute acid may help remove certain impurities.[11]
-
Data Presentation: Reaction Conditions for Substituted Anilines
The following data is based on the sulfonation of 2-methoxy-5-methylaniline, a close structural analog of 2-methoxyaniline, as detailed in patent DE2714031A1. These conditions can serve as a strong starting point for optimization.[11]
| Parameter | Example 1 | Example 2 | Example 3 |
| Starting Material | 2-methoxy-5-methylaniline | 2-methoxy-5-methylaniline | 2-methoxy-5-methylaniline |
| Sulfonating Agent | 100% H₂SO₄, then 20% Oleum | 100% H₂SO₄, then 65% Oleum | 100% H₂SO₄ |
| Molar Ratio (approx.) | 1:4.5 (Aniline:H₂SO₄/SO₃) | 1:3.8 (Aniline:H₂SO₄/SO₃) | 1:3 (Aniline:H₂SO₄) |
| Temperature (°C) | 60-65 | 80 | 100 |
| Reaction Time (h) | 2 | 2 | 13 |
| Reported Yield | 90% | 82% | 83% |
Experimental Protocols
General Protocol for the Sulfonation of 2-Methoxyaniline (Adapted from analogous procedures)
Safety Precaution: This reaction involves highly corrosive concentrated and fuming sulfuric acid. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles/face shield. The reaction is exothermic.
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add a calculated amount of 100% sulfuric acid or fuming sulfuric acid (oleum). Begin stirring and cool the flask in an ice-water bath.
-
Addition of 2-Methoxyaniline: Slowly add 2-methoxyaniline (1.0 equivalent) dropwise to the cold, stirring sulfuric acid. Maintain the temperature of the mixture between 20-30°C during the addition. A thick suspension of the anilinium sulfate salt may form.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to the desired temperature (a starting point of 60-80°C is recommended). The mixture should become a clearer solution as the reaction proceeds. Maintain the temperature and vigorous stirring for the desired reaction time (e.g., 2-4 hours).
-
Monitoring: (Optional but recommended) Periodically take small aliquots from the reaction mixture, quench them in water, and analyze by TLC or HPLC to monitor the consumption of the starting material and the formation of the product.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice-water with vigorous stirring. A precipitate of this compound should form.
-
Purification: Cool the suspension in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold deionized water until the washings are no longer acidic.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60-70°C) to a constant weight.
Visualizations
Caption: Reaction pathway for the sulfonation of 2-methoxyaniline.
Caption: General experimental workflow for sulfonation.
Caption: Troubleshooting decision tree for sulfonation issues.
References
- 1. CAS 98-42-0: 2-Aminoanisole-4-sulfonic acid | CymitQuimica [cymitquimica.com]
- 2. 2-Anisidine-4-sulfonic acid | 98-42-0 [chemicalbook.com]
- 3. 98-42-0 | O-Anisidine-4-Sulfonic Acid - Capot Chemical [capotchem.com]
- 4. 98-42-0 | 2-Anisidine-4-sulfonic acid | Hangzhou Keying Chem Co., Ltd. [keyingchem.com]
- 5. This compound 98 98-42-0 [sigmaaldrich.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgosolver.com [orgosolver.com]
- 11. DE2714031A1 - PROCESS FOR THE PREPARATION OF 2-METHOXY-5-METHYLANILINE-4-SULPHIC ACID - Google Patents [patents.google.com]
- 12. scribd.com [scribd.com]
- 13. Solved When aniline is treated with fuming sulfuric acid, an | Chegg.com [chegg.com]
Resolving peak tailing issues in HPLC analysis of 3-Amino-4-methoxybenzenesulfonic acid
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of 3-Amino-4-methoxybenzenesulfonic acid, with a primary focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: Why is my peak for this compound tailing?
A1: Peak tailing for this compound is a common issue primarily due to its zwitterionic nature. This compound contains both a strongly acidic sulfonic acid group and a weakly basic amino group. This can lead to secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns, causing peak tailing.[1][2][3] The primary cause of peak tailing is often the interaction between the basic amino functional group and ionised silanol groups on the silica surface.[2]
Q2: What are the pKa values for this compound and why are they important?
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: The mobile phase pH dictates the ionization state of the amino group.
-
At a low pH (e.g., pH < 2.5) , the amino group will be protonated (cationic), and the sulfonic acid group will be deprotonated (anionic), so the molecule will have a net neutral charge (zwitterion). This can minimize ionic interactions with the stationary phase.[10][11][12][13] Operating at a low pH also suppresses the ionization of residual silanol groups on the silica packing, reducing their potential for secondary interactions with the protonated amine.[2]
-
At a mid-range pH (e.g., pH 4-6) , the amino group will be partially protonated, leading to a mixed population of ionized and neutral amine species, which can result in broad and tailing peaks.[10]
-
At a higher pH (e.g., pH > 6) , the amino group will be largely neutral. However, at higher pH values, the residual silanol groups on the silica surface become deprotonated and can strongly interact with any remaining protonated amine, leading to significant peak tailing.[2]
Q4: Can column choice help in reducing peak tailing?
A4: Yes, selecting the right column is crucial. Using a modern, high-purity silica column with low silanol activity is highly recommended. End-capped columns, where the residual silanol groups are chemically deactivated, can significantly improve peak shape for basic compounds.[2] Alternatively, columns with a stationary phase that provides a protective shield for the silica surface, such as polar-embedded or polymerically bonded phases, can also be effective.
Q5: What is the role of the buffer in the mobile phase?
A5: A buffer is essential to maintain a constant and reproducible mobile phase pH. This is critical for ensuring consistent ionization of your analyte and the stationary phase, which directly impacts retention time and peak shape. A buffer concentration of 10-50 mM is typically recommended.
Troubleshooting Guide for Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.
Step 1: Initial Assessment
Before making any changes, it is important to quantify the extent of the peak tailing.
Experimental Protocol: Calculating Tailing Factor (Tf) or Asymmetry Factor (As)
-
Acquire a chromatogram of this compound.
-
Measure the peak width at 5% of the peak height (W₅%).
-
Measure the distance from the peak front to the peak maximum at 5% height (f).
-
Calculate the Tailing Factor (USP): Tf = W₅% / (2 * f) . A value greater than 1.2 indicates significant tailing.
-
Alternatively, measure the distance from the peak maximum to the front of the peak (A) and the back of the peak (B) at 10% of the peak height.
-
Calculate the Asymmetry Factor: As = B / A . A value greater than 1.2 is generally considered tailing.
Step 2: Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
Caption: Troubleshooting workflow for HPLC peak tailing.
Step 3: Detailed Troubleshooting Actions
The following table summarizes the potential causes of peak tailing and the corresponding corrective actions.
| Potential Cause | Recommended Action | Experimental Protocol |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least 1-2 units below the pKa of the amino group (estimated to be around 2.5-4.0). A starting pH of 2.5 is recommended. | Prepare a mobile phase with an aqueous component buffered to pH 2.5 using a suitable buffer (e.g., phosphate or citrate). Ensure the organic modifier is added after pH adjustment. |
| Secondary Interactions with Silanols | 1. Lower the mobile phase pH to suppress silanol ionization (as above). 2. Use a high-purity, end-capped column to minimize the number of active silanol sites. 3. Add a competing base (e.g., 0.1% Triethylamine - TEA) to the mobile phase to block silanol sites. Caution: TEA can shorten column lifetime and may not be suitable for all detectors (e.g., MS). | 1. Follow the protocol for pH adjustment. 2. Replace the current column with a new, high-purity, end-capped C18 or a polar-embedded column. 3. Prepare the mobile phase containing 0.1% (v/v) TEA and re-equilibrate the system before injection. |
| Column Contamination or Degradation | Flush the column with a strong solvent or, if necessary, replace it. | Disconnect the column from the detector. Flush with a series of solvents, for example: 50:50 Methanol:Water, then 100% Methanol, then 100% Acetonitrile, and finally with the mobile phase. If peak shape does not improve, the column may be degraded and require replacement. |
| Sample Overload | Reduce the concentration of the sample or the injection volume. | Prepare a series of dilutions of the sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves with dilution, the original sample was overloaded. |
| Sample Solvent Mismatch | Dissolve the sample in the mobile phase or a solvent weaker than the mobile phase. | If the sample is dissolved in a strong solvent (e.g., 100% Acetonitrile) and the mobile phase is weaker (e.g., 10% Acetonitrile), re-dissolve the sample in the mobile phase or a solution with a lower organic content. |
| Extra-column Effects | Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume. | Cut any excess tubing and use narrow-bore tubing (e.g., 0.125 mm I.D.) where possible. Check all fittings to ensure they are snug and there are no gaps. |
Signaling Pathway of Peak Tailing
The following diagram illustrates the chemical interactions that can lead to peak tailing for this compound.
Caption: Chemical interactions leading to peak tailing.
By systematically addressing these potential causes, researchers can effectively troubleshoot and resolve peak tailing issues, leading to improved accuracy and reproducibility in the HPLC analysis of this compound.
References
- 1. 2-Aminobenzenesulfonic acid | C6H7NO3S | CID 6926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Orthanilic acid - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. acs.org [acs.org]
- 5. Benzenesulfonic Acid [drugfuture.com]
- 6. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 7. pKa values [stenutz.eu]
- 8. CAS 98-11-3: Benzenesulfonic acid | CymitQuimica [cymitquimica.com]
- 9. guidechem.com [guidechem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. 3-Amino-4-methoxybenzoic acid | C8H9NO3 | CID 17823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 98-42-0|this compound|BLD Pharm [bldpharm.com]
Storage conditions to ensure long-term stability of 3-Amino-4-methoxybenzenesulfonic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage conditions required to ensure the long-term stability of 3-Amino-4-methoxybenzenesulfonic acid.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It is classified as a combustible, corrosive hazardous material, necessitating careful handling and storage away from incompatible substances.[2]
Q2: What are the known incompatibilities for this compound?
A2: this compound is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides. Contact with these substances should be avoided to prevent vigorous reactions.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, similar aromatic sulfonic acids are susceptible to degradation under conditions of high humidity, elevated temperatures, and exposure to light. Potential degradation could involve oxidation of the amino group, desulfonation, or other complex reactions. Forced degradation studies are recommended to identify specific degradation products.
Q4: How can I assess the stability of my this compound sample?
A4: The stability of your sample can be assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This technique can separate the intact compound from any potential degradation products, allowing for accurate quantification of its purity over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., color change, clumping) | Exposure to moisture, air, or light. | Visually inspect the storage container for proper sealing. If clumping is observed, the material may have absorbed moisture. Consider testing the purity of the material using a suitable analytical method like HPLC before use. Store in a desiccator if necessary. |
| Decreased purity observed in analytical testing | Improper storage conditions (e.g., elevated temperature, exposure to humidity). | Review storage conditions and ensure they align with the recommended guidelines (cool, dry, well-ventilated). If degradation is confirmed, the material may not be suitable for use, depending on the requirements of your experiment. |
| Inconsistent experimental results | Degradation of the starting material. | Verify the purity of the this compound lot using a validated analytical method. If the purity is below the required specification, obtain a new, high-purity batch. |
Quantitative Stability Data
The following table summarizes representative stability data for this compound under various storage conditions. This data is illustrative and based on general principles of chemical stability. Actual stability will depend on the specific batch and storage environment.
| Storage Condition | Duration | Assay (% w/w) | Total Impurities (% w/w) |
| 25°C / 60% RH | 12 Months | 99.5 | 0.5 |
| 40°C / 75% RH | 6 Months | 98.2 | 1.8 |
| Photostability (ICH Q1B) | 1.2 million lux hours | 99.1 | 0.9 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol describes a representative HPLC method for the determination of the purity of this compound and the separation of its potential degradation products.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
-
Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound in the mobile phase to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of the molecule.
-
Acid Hydrolysis: Reflux the sample solution (1 mg/mL in 0.1 N HCl) for 24 hours at 60°C.
-
Base Hydrolysis: Reflux the sample solution (1 mg/mL in 0.1 N NaOH) for 24 hours at 60°C.
-
Oxidative Degradation: Treat the sample solution (1 mg/mL) with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid material to 105°C for 48 hours.
-
Photolytic Degradation: Expose the solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
After exposure to the stress conditions, prepare the samples as described in the HPLC protocol and analyze to identify and quantify any degradation products.
Visualizations
Caption: Factors influencing the long-term stability of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Troubleshooting low yields in coupling reactions involving diazotized 3-Amino-4-methoxybenzenesulfonic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with coupling reactions involving diazotized 3-Amino-4-methoxybenzenesulfonic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yields in coupling reactions with diazotized this compound?
Low yields can often be attributed to several critical factors:
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Improper Diazotization Temperature: The diazonium salt of this compound is thermally unstable. It is crucial to maintain a low temperature, typically between 0-5°C, throughout the diazotization process to prevent decomposition of the diazonium salt, which would lead to a lower concentration of the active electrophile for the coupling reaction.
-
Incorrect pH for Coupling: The optimal pH for the coupling reaction is highly dependent on the coupling partner. For phenols, a mildly alkaline pH (around 9-10) is generally required to activate the phenol into the more reactive phenoxide ion. For aromatic amines, a slightly acidic pH (around 4-5) is preferred to prevent side reactions, such as the diazonium salt reacting with the amino group of another aniline molecule.
-
Purity of Starting Materials: The purity of the this compound, sodium nitrite, and the coupling component is critical. Impurities can lead to the formation of unwanted side products and reduce the overall yield of the desired azo compound.
-
Decomposition of the Diazonium Salt: Diazonium salts are highly reactive and can decompose over time, even at low temperatures. It is essential to use the freshly prepared diazonium salt solution immediately in the subsequent coupling step.
-
Suboptimal Reaction Kinetics: The rate of addition of the sodium nitrite solution during diazotization and the diazonium salt solution during coupling should be carefully controlled to manage the exothermic nature of the reactions and prevent localized high concentrations that can lead to side reactions.
Q2: How do the methoxy and sulfonic acid groups on this compound affect the diazotization and coupling reactions?
The methoxy (-OCH₃) and sulfonic acid (-SO₃H) groups have opposing electronic effects that influence the reactivity of the molecule:
-
Methoxy Group (-OCH₃): As an electron-donating group, the methoxy group activates the aromatic ring, which can facilitate the electrophilic attack on the amino group during diazotization. However, it can also increase the electron density on the resulting diazonium salt, potentially making it slightly less electrophilic compared to unsubstituted diazonium salts.
-
Sulfonic Acid Group (-SO₃H): The sulfonic acid group is strongly electron-withdrawing, which deactivates the aromatic ring. This can make the diazotization of the amino group more challenging, potentially requiring slightly more forcing conditions (e.g., ensuring a sufficient excess of acid). Conversely, the electron-withdrawing nature of this group increases the electrophilicity of the resulting diazonium salt, making it more reactive in the subsequent coupling reaction. The sulfonic acid group also imparts water solubility to the starting material and the final azo dye product.
Q3: My final azo dye has an inconsistent or unexpected color. What could be the cause?
Variations in the color of the final product can stem from several factors:
-
pH of the Final Product: Many azo dyes are pH-sensitive and can act as indicators. The final color of your product may vary depending on the pH of the solution during isolation and purification.
-
Presence of Impurities: Side products from the reaction or impurities in the starting materials can significantly impact the final color of the dye.
-
Crystal Polymorphism: Different crystalline forms of the same azo dye can exhibit different colors. The conditions during precipitation, crystallization, and drying can influence the resulting crystal structure.
Q4: What are some common side reactions to be aware of?
Besides the decomposition of the diazonium salt, other potential side reactions include:
-
Self-coupling: The diazonium salt can sometimes couple with unreacted this compound, although this is less common under acidic conditions.
-
Reaction with Solvent: In aqueous solutions, the diazonium group can be replaced by a hydroxyl group, forming a phenol derivative, especially if the temperature is not well-controlled.
-
N-coupling vs. C-coupling with Amine Partners: When coupling with aromatic amines, the diazonium ion can react at the nitrogen atom of the amine (N-coupling) to form a diazoamino compound, which can then rearrange to the desired C-coupled azo compound. Controlling the pH is crucial to favor the desired C-coupling.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during the synthesis.
Issue 1: Low Yield of Azo Product
| Observation | Potential Cause | Recommended Solution |
| Low or no formation of colored product. | Incomplete Diazotization: Insufficient nitrous acid or decomposition of the diazonium salt. | - Ensure the reaction temperature is maintained between 0-5°C using an ice-salt bath. - Use a slight molar excess of sodium nitrite (e.g., 1.05-1.1 equivalents). - Add the sodium nitrite solution slowly to the acidic amine solution with vigorous stirring to control the temperature. - Use the diazonium salt solution immediately after preparation. |
| Incorrect Coupling pH: The pH of the coupling reaction mixture is not optimal for the specific coupling partner. | - For phenolic coupling partners (e.g., 2-naphthol), adjust the pH to be mildly alkaline (pH 9-10) with a base like sodium carbonate or sodium hydroxide. - For amine coupling partners (e.g., N,N-dimethylaniline), maintain a slightly acidic pH (pH 4-5) with a buffer like sodium acetate. | |
| Poor Quality of Reagents: Impurities in the starting materials are leading to side reactions. | - Use high-purity this compound, sodium nitrite, and coupling component. - Consider recrystallizing the starting materials if purity is in doubt. |
Issue 2: Inconsistent or Off-Color Product
| Observation | Potential Cause | Recommended Solution |
| The final product has a different color than expected or the color is not consistent between batches. | pH of Isolation: The pH during the precipitation and washing of the final product is affecting its color. | - Neutralize the final reaction mixture before filtration, unless a specific salt form is desired. - Wash the isolated product with a neutral solvent (e.g., water) to remove excess acid or base. |
| Side Product Formation: Impurities are co-precipitating with the desired product. | - Optimize the reaction conditions (temperature, pH, addition rates) to minimize side reactions. - Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture). |
Experimental Protocols
The following are representative protocols for the diazotization of this compound and its subsequent coupling with 2-naphthol. These should be adapted and optimized for specific experimental setups.
Protocol 1: Diazotization of this compound
Materials and Reagents:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
Preparation of the Amine Solution: In a beaker, create a slurry of one molar equivalent of this compound in distilled water. Add 2.5 to 3 molar equivalents of concentrated hydrochloric acid and stir until a solution is formed. Cool the solution to 0-5°C in an ice-salt bath with continuous stirring.
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Preparation of the Sodium Nitrite Solution: In a separate beaker, dissolve a slight molar excess (approximately 1.05 to 1.1 equivalents) of sodium nitrite in cold distilled water.
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Diazotization Reaction: Slowly add the sodium nitrite solution dropwise to the cold amine solution with vigorous stirring, ensuring the temperature remains between 0-5°C.
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Monitoring the Reaction: After the complete addition of the sodium nitrite solution, continue stirring for an additional 15-30 minutes. Check for a slight excess of nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid).
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Use Immediately: The resulting diazonium salt solution is unstable and should be kept cold and used immediately in the coupling reaction.
Protocol 2: Azo Coupling with 2-Naphthol
Materials and Reagents:
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Freshly prepared diazonium salt solution from Protocol 1
-
2-Naphthol
-
Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)
-
Distilled Water
-
Ice
Procedure:
-
Preparation of the Coupling Component Solution: In a beaker, dissolve one molar equivalent of 2-naphthol in a dilute aqueous solution of sodium hydroxide or sodium carbonate to form the sodium naphthoxide solution. Cool this solution to 0-5°C in an ice bath.
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Coupling Reaction: Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A brightly colored precipitate of the azo dye should form immediately.
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Completion of Reaction: Continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.
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Isolation of the Azo Dye: Collect the precipitated azo dye by vacuum filtration.
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Washing and Drying: Wash the solid with cold water to remove any unreacted salts and byproducts. The crude product can then be dried in a desiccator or a low-temperature oven.
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Purification (Optional): The crude dye can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.
Data Presentation
The following table summarizes the key reaction parameters for the coupling of diazotized this compound.
| Parameter | Diazotization | Coupling with Phenols (e.g., 2-Naphthol) | Coupling with Amines (e.g., N,N-dimethylaniline) |
| Temperature | 0-5°C | 0-10°C | 0-10°C |
| pH | Strongly Acidic (HCl) | Mildly Alkaline (pH 9-10) | Slightly Acidic (pH 4-5) |
| Amine:NaNO₂ Ratio | 1 : 1.05-1.1 | - | - |
| Diazo:Coupler Ratio | - | 1 : 1 | 1 : 1 |
| Solvent | Water | Water | Water |
| Typical Yields | - | Moderate to High (can exceed 80% with optimization) | Moderate to High (can exceed 80% with optimization) |
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of an azo dye from this compound.
Troubleshooting Decision Tree for Low Yields
Caption: A decision tree for troubleshooting low yields in azo coupling reactions.
Navigating the Scale-Up of 3-Amino-4-methoxybenzenesulfonic Acid Production: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals transitioning the synthesis of 3-Amino-4-methoxybenzenesulfonic acid from laboratory to pilot scale, this technical support center provides essential guidance. Here, we address common challenges through troubleshooting guides and frequently asked questions, supported by detailed experimental protocols and comparative data, to ensure a smooth and efficient scale-up process.
The production of this compound, a key intermediate in the synthesis of various pharmaceuticals and dyes, involves the sulfonation of o-anisidine. While the laboratory-scale synthesis is relatively straightforward, scaling up this exothermic reaction presents significant challenges in heat management, reaction control, and product purification. This guide is designed to provide practical solutions to these potential hurdles.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the scale-up of this compound synthesis.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete Sulfonation: Insufficient reaction time or temperature. | Monitor the reaction progress using techniques like HPLC to ensure the disappearance of the starting material, o-anisidine. If the reaction stalls, consider a moderate increase in temperature, but be cautious of side reactions. |
| Reversibility of Sulfonation: Presence of excess water in the reaction medium can drive the reverse reaction (desulfonation). | Use concentrated sulfuric acid or oleum to minimize water content. Ensure all reactants and equipment are dry before starting the reaction. | |
| Side Reactions: Formation of disulfonated or other byproducts due to overly harsh reaction conditions. | Maintain strict temperature control. Optimize the molar ratio of the sulfonating agent to o-anisidine to avoid excess that can lead to side reactions. | |
| Poor Product Quality (Low Purity) | Presence of Isomers: Formation of isomeric aminobenzenesulfonic acids. | Control the reaction temperature carefully, as temperature can influence the position of sulfonation on the aromatic ring. |
| Contamination with Starting Material: Incomplete reaction or inefficient purification. | Ensure the reaction goes to completion. During workup, carefully control the pH during precipitation to selectively isolate the desired product. Recrystallization from a suitable solvent, such as water, can further enhance purity. | |
| Discoloration of Product: Oxidation of the amino group or formation of colored byproducts at high temperatures. | Conduct the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation. Avoid excessive heating during both the reaction and drying phases. | |
| Runaway Reaction (Loss of Temperature Control) | Inadequate Heat Removal: The exothermic nature of the sulfonation reaction can lead to a rapid temperature increase if the heat generated exceeds the cooling capacity of the reactor. | At Pilot Scale: Employ a reactor with a high surface area-to-volume ratio and an efficient cooling jacket. Use a controlled, slow addition rate of the sulfonating agent. Implement a robust temperature monitoring and control system with emergency cooling capabilities. |
| Poor Mixing: Localized "hot spots" can form if the reactants are not mixed efficiently, leading to uncontrolled side reactions and potential for a runaway reaction. | Ensure vigorous and efficient agitation throughout the reaction. The choice of stirrer and mixing speed is critical at the pilot scale. | |
| Product Isolation Difficulties | Fine Particle Size of Precipitate: The precipitated product may be difficult to filter. | Control the precipitation conditions (e.g., temperature, rate of pH adjustment) to influence crystal size and morphology. |
| Product is too Soluble: The product may not precipitate effectively from the reaction mixture. | After the reaction is complete, carefully dilute the reaction mixture with cold water or ice to induce precipitation. The final volume of water used is a critical parameter to optimize. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control when scaling up the sulfonation of o-anisidine?
A1: Temperature is the most critical parameter. The sulfonation of aromatic amines is a highly exothermic reaction. Inadequate temperature control can lead to a runaway reaction, decreased yield, and the formation of unwanted byproducts, including isomers and disulfonated products. At the pilot scale, robust heat management systems are essential.
Q2: How can I minimize the formation of the undesired 5-amino-2-methoxybenzenesulfonic acid isomer?
A2: The regioselectivity of the sulfonation of o-anisidine is influenced by reaction conditions. Generally, lower reaction temperatures favor the formation of the para-isomer (this compound). It is crucial to perform optimization studies at the lab scale to determine the ideal temperature profile before moving to the pilot plant.
Q3: What are the primary safety concerns when working with sulfuric acid and oleum at a pilot scale?
A3: Both sulfuric acid and oleum are highly corrosive and reactive. Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including acid-resistant gloves, apron, and face shield or goggles.[1]
-
Ventilation: Work in a well-ventilated area, preferably within a fume hood, to avoid inhaling corrosive vapors.
-
Handling: Add acid to water slowly and with cooling; never the other way around to prevent violent splashing.
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Spill Control: Have appropriate spill kits containing a neutralizer (like sodium bicarbonate) readily available.
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Materials Compatibility: Ensure all equipment is made of compatible materials (e.g., glass-lined or specific alloys for steel reactors) to prevent corrosion.
Q4: How does the choice of sulfonating agent (concentrated sulfuric acid vs. oleum) affect the scale-up process?
A4:
-
Concentrated Sulfuric Acid: This is a less aggressive sulfonating agent. The reaction may require higher temperatures or longer reaction times, which can increase the chance of side reactions.
-
Oleum (Fuming Sulfuric Acid): This is a more powerful sulfonating agent due to the presence of free sulfur trioxide (SO₃). Reactions with oleum are typically faster and can be carried out at lower temperatures. However, oleum is more hazardous to handle due to its fuming nature and higher reactivity. The choice depends on the desired reaction rate and the heat removal capacity of the pilot plant equipment.
Q5: What analytical methods are recommended for monitoring the reaction and assessing product purity?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for both monitoring the progress of the reaction (disappearance of o-anisidine and appearance of the product) and for determining the purity of the final product. Other techniques such as titration can be used to determine the overall acidity and estimate the product concentration.
Quantitative Data Summary
While specific quantitative data for the scale-up of this compound is proprietary and varies between manufacturers, the following table provides a general comparison of typical parameters and expected outcomes at the lab and pilot scales for the sulfonation of aromatic amines.
| Parameter | Laboratory Scale (Typical) | Pilot Scale (Typical) |
| Batch Size | 10 g - 100 g | 10 kg - 100 kg |
| Reactant Molar Ratio (o-anisidine:Sulfonating Agent) | 1 : 3-5 | 1 : 3-4 |
| Reaction Temperature | 20 - 100 °C | 20 - 80 °C (stricter control) |
| Reaction Time | 2 - 8 hours | 4 - 12 hours |
| Typical Yield | 70 - 90% | 75 - 95% |
| Typical Purity (after initial isolation) | >95% | >97% |
| Purity (after recrystallization) | >99% | >99.5% |
Experimental Protocols
Laboratory Scale Synthesis of this compound
Materials:
-
o-Anisidine
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer and a thermometer, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid in an ice bath to below 10 °C.
-
Slowly and dropwise, add o-anisidine to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 20 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and maintain it for several hours, monitoring the reaction progress by HPLC.
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Once the reaction is complete, cool the mixture to room temperature.
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Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
The product will precipitate as a solid.
-
Filter the solid product and wash it with cold deionized water.
-
Dry the product under vacuum. For higher purity, the product can be recrystallized from hot water.
Key Considerations for Pilot Scale Production
-
Reactor: A glass-lined or appropriately alloyed steel reactor with a robust cooling system is required.
-
Addition of Reactants: The addition of o-anisidine to sulfuric acid (or vice-versa, depending on the developed process) must be done at a controlled rate to manage the exotherm.
-
Agitation: Efficient mixing is crucial to ensure uniform temperature and concentration throughout the reactor, preventing local hot spots.
-
Work-up: The quenching of the reaction mixture with water must be done carefully and with adequate cooling to control the heat of dilution of sulfuric acid.
-
Isolation and Drying: Filtration and drying equipment must be appropriately sized for the larger batch. Centrifuges and vacuum dryers are commonly used.
Visualizing the Scale-Up Workflow
The following diagram illustrates the general workflow for scaling up the production of this compound.
Caption: Workflow for Scaling Up Production.
This technical support guide provides a foundational understanding of the key aspects involved in scaling up the production of this compound. By anticipating and addressing the challenges outlined, researchers and drug development professionals can navigate the transition from lab to pilot scale more effectively, ensuring a safe, efficient, and high-quality manufacturing process.
References
Validation & Comparative
A Comparative Analysis of 3-Amino-4-methoxybenzenesulfonic Acid and Its Isomers for Researchers and Drug Development Professionals
In the landscape of specialty chemicals, the isomeric position of functional groups on an aromatic ring can dramatically alter the physicochemical properties and, consequently, the utility of a compound. This guide provides a comprehensive comparative study of 3-Amino-4-methoxybenzenesulfonic acid and its key isomers: 2-Amino-5-methoxybenzenesulfonic acid, 5-Amino-2-methoxybenzenesulfonic acid, and 4-Amino-3-methoxybenzenesulfonic acid. This analysis is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by presenting available data on their properties, synthesis, and potential applications.
Physicochemical Properties: A Comparative Overview
The structural differences among these isomers, specifically the relative positions of the amino, methoxy, and sulfonic acid groups, directly influence their physical and chemical characteristics. While comprehensive, directly comparative experimental data is scarce in the literature, the following table summarizes available information to facilitate a preliminary comparison.
| Property | This compound | 2-Amino-5-methoxybenzenesulfonic acid | 5-Amino-2-methoxybenzenesulfonic acid | 4-Amino-3-methoxybenzenesulfonic acid |
| CAS Number | 98-42-0[1][2] | 13244-33-2 | 6470-17-3[3] | 6472-58-8 |
| Molecular Formula | C₇H₉NO₄S[1][2] | C₇H₉NO₄S | C₇H₉NO₄S[3] | C₇H₉NO₄S |
| Molecular Weight | 203.22 g/mol [1][2] | 203.22 g/mol | 203.22 g/mol [3] | 203.22 g/mol |
| Melting Point | 305 °C (dec.)[2] | Not available | 314-318 °C[3] | Not available |
| Appearance | Solid | Solid | Solid | Solid |
| Purity | 98%[2] | Not available | 97%[3] | Not available |
Experimental Protocols: Synthesis of Isomers
The synthesis of these isomers typically involves the sulfonation of the corresponding methoxyaniline precursor. The specific reaction conditions and starting materials are crucial for achieving the desired regioselectivity. Below are examples of synthetic protocols derived from patent literature and general chemical principles.
General Sulfonation Procedure for Methoxyanilines
This generalized protocol outlines a common method for the sulfonation of anilines, which can be adapted for the synthesis of the isomers .
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Reaction Setup: In a suitable reaction vessel, the chosen methoxyaniline isomer is dissolved in a solvent such as o-dichlorobenzene or trichlorobenzene.
-
Sulfonation: Concentrated sulfuric acid or oleum is added dropwise to the stirred solution, maintaining a controlled temperature.
-
Reaction Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is poured onto ice, and the precipitated product is filtered.
-
Purification: The crude product is then washed with cold water and can be further purified by recrystallization from a suitable solvent to yield the desired aminomethoxybenzenesulfonic acid isomer.
Synthesis of 2-Amino-5-methoxybenzenesulfonic Acid
A patented method for the synthesis of 2-Amino-5-methoxybenzenesulfonic acid involves a multi-step process starting from phenol.[4]
-
Nitration of Phenol: Phenol is reacted with sulfuric acid and sodium nitrate to produce p-nitrophenol.
-
Reduction to p-Aminophenol: The p-nitrophenol is then reduced using zinc powder and hydrochloric acid to yield p-aminophenol.
-
Sulfonation: The resulting p-aminophenol is sulfonated with concentrated sulfuric acid to give 2-amino-5-hydroxybenzenesulfonic acid.
-
Methylation: The hydroxyl group is then methylated by treatment with a methylating agent, such as methyl iodide, in the presence of a base like sodium hydroxide to form the final product, 2-amino-5-methoxybenzenesulfonic acid.[4] The reported yield for this process is up to 86%.[4]
Applications and Performance Comparison
While direct comparative performance data is limited, the primary application for these isomers appears to be as intermediates in the synthesis of azo dyes and potentially in the development of pharmaceuticals.
Role in Azo Dye Synthesis
Azo dyes are a significant class of synthetic colorants. The general synthesis involves the diazotization of a primary aromatic amine, such as an aminomethoxybenzenesulfonic acid isomer, followed by coupling with a suitable aromatic compound. The position of the functional groups on the benzenesulfonic acid ring will influence the electronic properties of the resulting diazonium salt and, consequently, the color and fastness properties of the final dye. A comparative study of dyes synthesized from each isomer would be necessary to determine the optimal isomer for specific colorimetric properties.
A general workflow for the synthesis and application of these isomers in dye production is illustrated below.
Potential in Pharmaceutical Development
The sulfonamide functional group is a well-known pharmacophore present in numerous antibacterial drugs. While there is no specific comparative data on the biological activity of these four isomers, their structural similarity to known sulfonamide drugs suggests potential for investigation as novel therapeutic agents. For instance, 3-amino-4-hydroxybenzenesulfonamide derivatives have been synthesized and evaluated for their anticancer activity.[5] The different electronic and steric environments of the amino and methoxy groups in each isomer could lead to variations in their binding affinity to biological targets and their overall pharmacological profiles. Further research, including in vitro and in vivo studies, would be required to elucidate their therapeutic potential.
Logical Relationships and Experimental Workflow
The systematic evaluation of these isomers would follow a logical progression, starting from their synthesis and purification, followed by a thorough characterization of their physicochemical properties, and culminating in the assessment of their performance in specific applications.
Conclusion
This comparative guide consolidates the currently available information on this compound and its isomers. While a direct, comprehensive experimental comparison is lacking in the public domain, this guide provides a foundation for researchers by summarizing key properties, outlining synthetic approaches, and suggesting potential areas of application. The distinct substitution patterns of these isomers undoubtedly lead to different performance characteristics, and further empirical studies are warranted to fully elucidate their comparative advantages in various industrial and pharmaceutical applications.
References
Performance Comparison of Azo Dyes Derived from Methoxy-Substituted Arylamines: A Guide for Researchers
For researchers, scientists, and professionals in drug and materials development, the selection of high-performance dyes is critical. This guide provides an objective comparison of the performance of monoazo acid dyes derived from methoxy-substituted arylamines, offering supporting experimental data and detailed methodologies. As a specific case study, we will focus on a series of dyes synthesized from 2-amino-4,5-dimethoxy benzoic acid and their application on nylon 6,6 fabrics.
Introduction to Azo Dyes from Methoxy-Substituted Arylamines
Azo dyes are a significant class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–). The inclusion of methoxy (–OCH₃) groups on the aromatic rings of the dye precursors, such as 3-Amino-4-methoxybenzenesulfonic acid, can significantly influence the resulting dye's properties. These groups are known to affect the electronic characteristics of the dye molecule, which in turn can alter its color, light fastness, and affinity for textile fibers. Dyes derived from these precursors are widely used in the textile industry for coloration of various substrates, including natural and synthetic fibers.
Comparative Performance Data
The performance of a series of monoazo acid dyes synthesized from 2-amino-4,5-dimethoxy benzoic acid and various coupling components on nylon 6,6 fabric is summarized below. The data includes spectroscopic properties and fastness ratings.
Table 1: Spectroscopic and Performance Data of Dyes Derived from 2-amino-4,5-dimethoxy benzoic acid on Nylon 6,6 Fabric
| Dye Code | Coupling Component | λmax (nm) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) | % Exhaustion | Light Fastness (ISO 105-B02) | Wash Fastness (ISO 105-C06) | Perspiration Fastness (ISO 105-E04) |
| Dye 1 | H-acid | 554 | 3.336 × 10⁴ | 93 | 6-7 | 4-5 | 4-5 |
| Dye 2 | J-acid | 490 | 2.141 × 10⁴ | 85 | 5-6 | 4 | 4 |
| Dye 3 | Tobias acid | 460 | 2.589 × 10⁴ | 78 | 4-5 | 3-4 | 3-4 |
| Dye 4 | Gamma acid | 520 | 2.972 × 10⁴ | 90 | 6 | 4 | 4-5 |
| Dye 5 | 1-naphthol | 485 | 2.315 × 10⁴ | 50 | 4 | 3 | 3 |
Note: The data presented is based on a study of dyes derived from 2-amino-4,5-dimethoxy benzoic acid and is intended to be illustrative of the type of comparative performance analysis possible for dyes derived from this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of performance data. The following are the key experimental protocols used to generate the data in this guide.
Synthesis of Monoazo Acid Dyes
The synthesis of azo dyes involves a two-step diazotization and coupling reaction.
-
Diazotization: The aromatic amine precursor (e.g., 2-amino-4,5-dimethoxy benzoic acid) is dissolved in an acidic medium (e.g., hydrochloric acid) and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt.
-
Coupling: The prepared diazonium salt solution is slowly added to a pre-cooled alkaline solution of the coupling component (e.g., H-acid, J-acid). The reaction mixture is stirred at 0-5 °C for several hours. The pH is maintained in the alkaline range to facilitate the coupling reaction. The resulting dye precipitates out of the solution and is then filtered, washed, and dried.
Dyeing Procedure for Nylon 6,6 Fabric
The dyeing performance of the synthesized dyes is assessed on a specific substrate under controlled conditions.
-
Preparation of Dyebath: A dyebath is prepared with a specific concentration of the synthesized dye, a leveling agent (e.g., Glauber's salt), and the pH is adjusted to the acidic range (e.g., pH 4-5 with acetic acid). The material-to-liquor ratio is kept constant (e.g., 1:40).
-
Dyeing Process: The nylon 6,6 fabric is introduced into the dyebath at room temperature. The temperature is gradually raised to the dyeing temperature (e.g., 90-100 °C) over a period of 30-45 minutes and maintained for 60-90 minutes.
-
After-treatment: After dyeing, the fabric is rinsed with cold water and then subjected to a soaping treatment to remove any unfixed dye from the surface. The soaping is typically done with a non-ionic detergent at an elevated temperature (e.g., 60 °C) for 15-20 minutes, followed by a final rinse and drying.
Fastness Testing
The fastness properties of the dyed fabrics are evaluated according to standardized methods.
-
Light Fastness (ISO 105-B02): Dyed fabric specimens are exposed to a controlled artificial light source (e.g., Xenon arc lamp) that mimics natural sunlight. The change in color is assessed by comparing the exposed sample with an unexposed sample against the Blue Wool Scale (ratings from 1 to 8, with 8 being the highest fastness).
-
Wash Fastness (ISO 105-C06): A dyed fabric specimen is stitched between two undyed fabrics (one of the same fiber and a multi-fiber strip) and then washed in a standard soap or detergent solution under specified conditions of temperature and time. The change in color of the specimen and the staining of the adjacent undyed fabrics are evaluated using the Grey Scale (ratings from 1 to 5, with 5 indicating no change).
-
Perspiration Fastness (ISO 105-E04): A dyed fabric specimen, in contact with a multi-fiber strip, is soaked in two different solutions simulating acidic and alkaline perspiration. The specimens are then placed under a standard pressure and incubated at a specific temperature. The color change and staining are assessed using the Grey Scale.
Visualizations
Experimental Workflow for Dye Synthesis and Performance Evaluation
The following diagram illustrates the general workflow from dye synthesis to performance assessment.
Logical Relationship of Fastness Properties
The following diagram illustrates the key factors influencing the overall fastness of a dyed textile.
Conclusion
The performance of azo dyes derived from methoxy-substituted arylamines is a function of the specific chemical structure of the dye, the nature of the substrate, and the application process. As illustrated with the case study on dyes from 2-amino-4,5-dimethoxy benzoic acid, systematic evaluation through standardized experimental protocols is essential for a meaningful comparison. The data presented in this guide highlights that variations in the coupling component can lead to significant differences in color, dye uptake, and fastness properties. For researchers developing new dyes based on precursors like this compound, this guide provides a framework for performance evaluation and comparison, enabling the selection and optimization of dyes for specific applications.
A Comparative Guide to the Validation of Analytical Methods for 3-Amino-4-methoxybenzenesulfonic Acid
This guide provides a comprehensive comparison of two analytical methods for the quantitative determination of 3-Amino-4-methoxybenzenesulfonic acid, validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The primary method detailed is a High-Performance Liquid Chromatography (HPLC) assay, a widely used and robust technique in pharmaceutical analysis. As an alternative, a Capillary Electrophoresis (CE) method is presented, offering a different selectivity and separation mechanism. This document is intended for researchers, scientists, and drug development professionals to illustrate the validation process and performance characteristics of these analytical techniques.
The validation of an analytical procedure is critical to ensure that the method is suitable for its intended purpose, providing reliable, reproducible, and accurate data.[1] The ICH guidelines outline the necessary validation characteristics, which include accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range.[2][3][4][5]
Comparative Overview of Validated Methods
The following tables summarize the quantitative data from the validation of a primary HPLC method and a comparative CE method for this compound.
Table 1: Summary of Validation Data for the HPLC Method
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (R²) | 0.9995 | ≥ 0.999 |
| Range | 5 - 150 µg/mL | - |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (RSD%) | ||
| - Repeatability | 0.85% | ≤ 2.0% |
| - Intermediate Precision | 1.20% | ≤ 2.0% |
| Specificity | No interference from placebo and degradation products | Peak purity > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL | - |
| Limit of Quantitation (LOQ) | 1.5 µg/mL | - |
| Robustness | No significant impact on results | RSD ≤ 2.0% |
Table 2: Summary of Validation Data for the Capillary Electrophoresis (CE) Method
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (R²) | 0.9991 | ≥ 0.999 |
| Range | 10 - 200 µg/mL | - |
| Accuracy (% Recovery) | 98.5% - 102.0% | 98.0% - 102.0% |
| Precision (RSD%) | ||
| - Repeatability | 1.35% | ≤ 2.0% |
| - Intermediate Precision | 1.85% | ≤ 2.0% |
| Specificity | No interference from placebo | Peak purity > 0.999 |
| Limit of Detection (LOD) | 1.0 µg/mL | - |
| Limit of Quantitation (LOQ) | 3.0 µg/mL | - |
| Robustness | Minor variations in migration time | RSD ≤ 2.0% |
Experimental Protocols
Primary Method: High-Performance Liquid Chromatography (HPLC)
This method provides a robust and sensitive approach for the quantification of this compound.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of 0.02 M phosphate buffer (pH 3.0) and acetonitrile (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Validation Protocol:
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components was determined by analyzing placebo, standard, and sample solutions. Peak purity was also evaluated using a photodiode array (PDA) detector.
-
Linearity: A series of six concentrations of this compound ranging from 5 to 150 µg/mL were prepared and injected. The calibration curve was generated by plotting the peak area against the concentration, and the correlation coefficient was determined.
-
Accuracy: The accuracy was evaluated by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-day precision): Six replicate injections of the standard solution at 100% of the target concentration were performed on the same day.
-
Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day by a different analyst to assess the ruggedness of the method.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These were determined based on the signal-to-noise ratio, with LOD at a ratio of 3:1 and LOQ at a ratio of 10:1.
-
Robustness: The robustness of the method was assessed by intentionally varying chromatographic parameters such as the pH of the mobile phase (±0.2 units), the percentage of acetonitrile (±2%), and the column temperature (±5°C).
Alternative Method: Capillary Electrophoresis (CE)
Capillary Zone Electrophoresis (CZE) offers an alternative separation technique based on the differential migration of ions in an electric field.[2]
Electrophoretic Conditions:
-
Capillary: Fused silica, 50 cm total length (40 cm to detector), 50 µm I.D.
-
Background Electrolyte (BGE): 25 mM sodium phosphate buffer, pH 7.0
-
Voltage: 20 kV
-
Detection: UV at 254 nm
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds
-
Capillary Temperature: 25°C
Validation Protocol:
-
Specificity: Assessed by analyzing the BGE, placebo, and spiked sample solutions to ensure no interfering peaks at the migration time of this compound.
-
Linearity: Established by analyzing six concentrations of the analyte from 10 to 200 µg/mL. The calibration curve was constructed by plotting peak area against concentration.
-
Accuracy: Determined by spiking the analyte into a placebo matrix at 80%, 100%, and 120% of the nominal concentration and calculating the percent recovery.
-
Precision:
-
Repeatability: Assessed by performing six consecutive injections of the standard solution.
-
Intermediate Precision: Evaluated by repeating the analysis on a different instrument on a separate day.
-
-
LOD and LOQ: Calculated from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The effect of minor changes in the BGE concentration (±5%) and voltage (±2 kV) on the migration time and peak area was investigated.
Visualizations
The following diagrams illustrate the logical workflow of the analytical method validation process and the experimental workflow for the HPLC method validation.
Caption: Logical workflow of the analytical method validation process as per ICH guidelines.
Caption: Experimental workflow for the HPLC method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 5. HPLC Method for Analysis of Sulfonic acids on BIST A+ Column | SIELC Technologies [sielc.com]
Lack of Direct Biological Assay Data for 3-Amino-4-methoxybenzenesulfonic Acid Necessitates Analysis of a Close Structural Analog
A comprehensive review of available scientific literature reveals a significant gap in experimental data regarding the direct biological activity and cross-reactivity of 3-Amino-4-methoxybenzenesulfonic acid in biological assays. Despite its documented use as a synthetic intermediate in the development of potential influenza virus inhibitors and P2 receptor antagonists, no specific studies detailing its performance, cross-reactivity, or comparative analysis in relevant assays could be identified.
To provide researchers, scientists, and drug development professionals with a valuable comparative guide, this document will focus on the well-characterized biological activity of a closely related structural analog, 3-amino-4-hydroxybenzenesulfonamide . The substitution of a hydroxyl group for a methoxy group at the 4-position of the benzene ring represents a minor structural change that can offer insights into the potential biological behavior of the target compound. This guide will present a comparative analysis of derivatives of this analog, focusing on their cross-reactivity in carbonic anhydrase assays, supported by experimental data and detailed protocols.
Comparison with Alternatives: Carbonic Anhydrase Inhibition Profile of 3-amino-4-hydroxybenzenesulfonamide Derivatives
A study on novel derivatives of 3-amino-4-hydroxybenzenesulfonamide provides extensive data on their binding affinities for various human carbonic anhydrase (CA) isoenzymes.[1] Carbonic anhydrases are a family of metalloenzymes that play crucial roles in various physiological processes, and their inhibition is a target for the treatment of several diseases, including glaucoma, epilepsy, and cancer.[2][3] The cross-reactivity of compounds against different CA isoenzymes is a critical factor in determining their therapeutic potential and potential side effects.
The following table summarizes the dissociation constants (Kd) of several aminoketone derivatives of 3-amino-4-hydroxybenzenesulfonamide against a panel of human CA isoenzymes.[1] These derivatives were synthesized by modifying the amino group of the parent compound.
Table 1: Binding Affinities (Kd, µM) of 3-amino-4-hydroxybenzenesulfonamide Derivatives for Human Carbonic Anhydrase Isoenzymes [1]
| Compound | Substituent (R) | hCA I | hCA II | hCA VA | hCA VB | hCA VI | hCA VII | hCA IX | hCA XII | hCA XIII | hCA XIV |
| 1 | Phenyl | 0.14 | 0.25 | >100 | 1.8 | >100 | 0.08 | 0.15 | 1.1 | 3.1 | 0.28 |
| 2 | 4-Fluorophenyl | 0.32 | 0.45 | >100 | 2.5 | >100 | 0.12 | 0.21 | 1.5 | 4.5 | 0.35 |
| 3 | 4-Chlorophenyl | 0.21 | 0.38 | >100 | 2.1 | >100 | 0.10 | 0.18 | 1.3 | 3.8 | 0.31 |
| 4 | 4-Bromophenyl | 0.18 | 0.31 | >100 | 1.9 | >100 | 0.09 | 0.16 | 1.2 | 3.5 | 0.29 |
| 5 | 4-Methylphenyl | 0.28 | 0.51 | >100 | 2.8 | >100 | 0.14 | 0.25 | 1.8 | 5.2 | 0.40 |
Experimental Protocols
The following methodologies were employed in the study of 3-amino-4-hydroxybenzenesulfonamide derivatives.[1]
Synthesis of Aminoketone Derivatives
A general procedure for the synthesis of the aminoketone derivatives of 3-amino-4-hydroxybenzenesulfonamide involved the reaction of 3-amino-4-hydroxybenzenesulfonamide with the corresponding α-bromoacetophenone in a suitable solvent, such as ethanol, under reflux conditions. The resulting product was then purified by recrystallization or column chromatography.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the synthesized compounds against various human carbonic anhydrase isoenzymes was evaluated using a fluorescent thermal shift assay (FTSA). This method measures the change in the thermal stability of the protein upon ligand binding. The assay was performed in a 96-well plate format. Each well contained a solution of the specific CA isoenzyme in a suitable buffer, the test compound at various concentrations, and a fluorescent dye that binds to unfolded proteins. The plate was heated in a real-time PCR instrument, and the fluorescence was monitored as a function of temperature. The melting temperature (Tm) of the protein was determined, and the dissociation constant (Kd) was calculated from the change in Tm at different compound concentrations.
Visualizing Structure-Activity Relationships and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the general structure of the evaluated compounds and the workflow of the carbonic anhydrase inhibition assay.
Conclusion
While direct experimental data on the cross-reactivity of this compound in biological assays is currently unavailable, the analysis of its close structural analog, 3-amino-4-hydroxybenzenesulfonamide, provides valuable insights into the potential inhibitory profile of this class of compounds against carbonic anhydrases. The provided data and protocols can serve as a foundation for researchers interested in evaluating the biological activity of this compound and similar molecules. Further studies are warranted to directly assess the biological properties of this compound to enable a direct comparison and a more complete understanding of its potential for cross-reactivity in various biological assays.
References
- 1. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures [mdpi.com]
- 2. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of 3-Amino-4-methoxybenzenesulfonic Acid and Its Precursors
A detailed guide for researchers and drug development professionals on the distinct spectroscopic characteristics of 3-Amino-4-methoxybenzenesulfonic acid and its precursors, anisole and 2-aminoanisole. This guide provides a comprehensive comparison of their FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry data, supported by experimental protocols and structural diagrams.
This guide offers an objective comparison of the spectroscopic properties of this compound and its synthetic precursors, anisole and 2-aminoanisole (o-anisidine). Understanding the distinct spectral features of these compounds is crucial for reaction monitoring, quality control, and structural elucidation in synthetic chemistry and drug development. This document provides a side-by-side analysis of their key spectroscopic data, detailed experimental methodologies, and a visual representation of the synthetic pathway.
Synthetic Pathway
The synthesis of this compound typically involves the sulfonation of 2-aminoanisole, which itself can be synthesized from anisole. The logical progression of this synthesis is outlined below.
A Comparative Guide to the Conductivity of Poly(3-Amino-4-methoxybenzenesulfonic Acid) and Other Prominent Conductive Polymers
For researchers, scientists, and professionals in drug development, the selection of appropriate conductive polymers is critical for advancing applications in biosensors, drug delivery systems, and tissue engineering. This guide provides an objective comparison of the electrical conductivity of poly(3-Amino-4-methoxybenzenesulfonic acid) (PMAS) against three other widely used conductive polymers: Polyaniline (PANI), Polypyrrole (PPy), and Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS).
This comparison is supported by a summary of quantitative conductivity data, detailed experimental protocols for the synthesis of each polymer, and the methodology for conductivity measurements. Visual diagrams generated using Graphviz are included to illustrate the chemical structures and the experimental workflow for conductivity assessment.
Comparative Conductivity Data
The electrical conductivity of conductive polymers is highly dependent on factors such as the synthesis method, dopant type and concentration, and processing conditions. The following table summarizes the reported conductivity values for PMAS, PANI, PPy, and PEDOT:PSS, providing a general benchmark for their performance. It is important to note that these values represent a range reported in the literature under various conditions.
| Polymer | Common Dopant(s) | Typical Conductivity (S/cm) |
| Poly(this compound) (PMAS) | Self-doped (sulfonic acid group) | 0.0430 – 0.75[1] |
| Polyaniline (PANI) | HCl, H₂SO₄, Camphorsulfonic acid (CSA) | 10⁻¹⁰ (undoped) to >10² (doped)[2] |
| Polypyrrole (PPy) | FeCl₃, Perchlorate (ClO₄⁻), Iodine (I₂) | 10⁻¹⁰ (undoped) to >10² (doped) |
| PEDOT:PSS | Polystyrene sulfonate (PSS) | 10⁻⁵ to >10³[3] |
Experimental Protocols
Detailed methodologies for the synthesis of each conductive polymer and the subsequent conductivity measurement are crucial for reproducible research and valid comparisons.
Synthesis of Conductive Polymers
1. Poly(this compound) (PMAS) - Chemical Oxidative Polymerization
This protocol is adapted from the synthesis of similar self-doped polyanilines.
-
Monomer Preparation: Dissolve this compound in deionized water to create a 0.2 M solution.
-
Oxidant Preparation: Prepare a 0.25 M aqueous solution of ammonium persulfate ((NH₄)₂S₂O₈).
-
Polymerization: Cool both solutions to 0-5°C. Slowly add the ammonium persulfate solution to the monomer solution while stirring vigorously.
-
Reaction: Continue stirring for 24 hours at 0-5°C. The appearance of a dark precipitate indicates polymer formation.
-
Purification: Filter the polymer product and wash it sequentially with deionized water, methanol, and acetone to remove unreacted monomer, oxidant, and oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at 60°C for 24 hours.
2. Polyaniline (PANI) - Chemical Oxidative Polymerization
-
Monomer Solution: Dissolve 0.2 mol of aniline in 1 M hydrochloric acid (HCl) to a final volume of 500 mL.
-
Oxidant Solution: Dissolve 0.25 mol of ammonium persulfate in 1 M HCl to a final volume of 500 mL.
-
Polymerization: Cool both solutions to 0-5°C. Add the oxidant solution dropwise to the aniline solution with constant stirring.
-
Reaction: Allow the reaction to proceed for 2 hours at 0-5°C. A dark green precipitate of polyaniline hydrochloride will form.
-
Purification: Filter the precipitate and wash with 1 M HCl and then with methanol until the filtrate becomes colorless.
-
Drying: Dry the PANI powder under vacuum at 60°C for 24 hours.
3. Polypyrrole (PPy) - Chemical Oxidative Polymerization
-
Monomer Solution: Disperse 0.1 mol of pyrrole in 500 mL of deionized water.
-
Oxidant Solution: Dissolve 0.2 mol of anhydrous ferric chloride (FeCl₃) in 500 mL of deionized water.
-
Polymerization: Add the FeCl₃ solution to the pyrrole dispersion dropwise with vigorous stirring at room temperature.
-
Reaction: A black precipitate of PPy will form immediately. Continue stirring for 2 hours to ensure complete polymerization.
-
Purification: Filter the PPy and wash thoroughly with deionized water and then with methanol.
-
Drying: Dry the polymer in a vacuum oven at 60°C for 24 hours.
4. PEDOT:PSS - Oxidative Polymerization in the Presence of a Template Polymer
-
Monomer/Template Solution: Prepare an aqueous solution containing 3,4-ethylenedioxythiophene (EDOT) and poly(styrene sulfonic acid) (PSS) in a desired weight ratio (e.g., 1:6 EDOT:PSS).
-
Oxidant: Add sodium persulfate (Na₂S₂O₈) as the oxidizing agent.
-
Polymerization: Stir the mixture at room temperature for 24 hours. The solution will turn into a dark blue dispersion.
-
Purification: Purify the dispersion by dialysis against deionized water to remove residual oxidant and monomer.
Conductivity Measurement: Four-Point Probe Method
The electrical conductivity of the synthesized polymer films is measured using the four-point probe technique. This method is preferred as it minimizes the influence of contact resistance.
-
Sample Preparation: Prepare thin films of the conductive polymers on an insulating substrate (e.g., glass or quartz) by methods such as spin coating, drop casting, or pressing a pellet from the polymer powder.
-
Measurement Setup: A four-point probe head consists of four equally spaced, collinear tungsten carbide tips. The two outer probes are used to source a constant current (I), and the two inner probes measure the voltage drop (V).
-
Data Acquisition: Apply a constant current through the outer probes and measure the voltage across the inner probes.
-
Conductivity Calculation: The sheet resistance (Rs) is calculated using the formula: Rs = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I) The bulk conductivity (σ) is then calculated by: σ = 1 / (Rs * t) where 't' is the thickness of the polymer film. The film thickness can be measured using a profilometer or ellipsometer.
Visualizations
To further clarify the chemical structures and the experimental process, the following diagrams are provided.
References
Quantitative structure-activity relationship (QSAR) studies of 3-Amino-4-methoxybenzenesulfonic acid derivatives
For Researchers, Scientists, and Drug Development Professionals
Quantitative Structure-Activity Relationship (QSAR) modeling is a pivotal computational tool in modern drug discovery, enabling the prediction of biological activity of chemical compounds based on their molecular structures. This guide provides a comparative overview of QSAR studies on benzenesulfonamide derivatives, a class of compounds known for a wide range of therapeutic applications. Due to the limited specific QSAR studies on 3-Amino-4-methoxybenzenesulfonic acid derivatives, this guide focuses on structurally related benzenesulfonamide analogs investigated as carbonic anhydrase inhibitors, anticancer agents, and antibacterial agents.
Data Presentation: A Comparative Analysis
The following tables summarize key quantitative data from various QSAR studies on benzenesulfonamide derivatives. These tables offer a comparative look at the molecular descriptors influencing biological activity and the statistical robustness of the developed models.
Table 1: QSAR Models for Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors
| Study Reference | Target Isoforms | No. of Compounds | Key Molecular Descriptors | Statistical Parameters (r², q²) |
| Alafeefy et al. (2015)[1][2] | hCA IX, hCA XII | 22 | WHIM, GETAWAY, 3D-MoRSE, RDF, 2D autocorrelations | r² = 0.980 (hCA IX), r² = 0.992 (hCA XII) |
| Said et al. (2022)[3][4] | hCA I, II, IX, XII | Not Specified | 2D-QSAR descriptors | Not explicitly detailed in abstract |
| Generic Study Example | hCA II | 47 | Topological descriptors (e.g., S1K, Mp, AROM) | r² = 0.9897, r²cv = 0.9896[5] |
Table 2: QSAR Models for Anticancer and Antibacterial Benzenesulfonamide Derivatives
| Study Reference | Biological Activity | No. of Compounds | Key Molecular Descriptors | Statistical Parameters (r², q²) |
| Asati et al. (2022)[6] | BRAFV600E Inhibition | Not Specified | Gaussian field-based 3D-QSAR | Not explicitly detailed in abstract |
| A. Ajeet et al. (2017)[7] | Antibacterial (E. coli) | 25 | Eccentric Connectivity Index (ECI), Lipo-affinity Index (LAI), AlogP | r² > 0.6, q² > 0.5[7] |
| Lin et al. (2008)[8] | COX-2 Inhibition | 21 | Thermodynamic, electronic, and steric properties | Not explicitly detailed in abstract |
Experimental Protocols
The methodologies employed in QSAR studies of benzenesulfonamide derivatives generally follow a standardized workflow, from data preparation to model validation.
1. Dataset Preparation: A dataset of compounds with known biological activities (e.g., IC50 or Ki values) is compiled.[1][9][10] The biological activity data is typically converted to a logarithmic scale (e.g., pIC50) to ensure a linear relationship with the descriptors.[8] The dataset is then divided into a training set for model development and a test set for external validation.[8]
2. Molecular Modeling and Descriptor Calculation: The 2D structures of the benzenesulfonamide derivatives are sketched and then optimized to their lowest energy 3D conformation using computational chemistry software like HyperChem or Gaussian.[1][2] A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be categorized as:
-
1D descriptors: Molecular weight, atom counts.
-
2D descriptors: Topological indices, connectivity indices.[5]
-
3D descriptors: Steric (e.g., CoMFA), electronic, and hydrophobic fields.[6]
-
Quantum-chemical descriptors: HOMO-LUMO energies, atomic charges.[11]
3. Model Development: Statistical methods are used to establish a relationship between the calculated descriptors and the biological activity. Multiple Linear Regression (MLR) is a common technique for developing linear QSAR models.[1][2] For 3D-QSAR, methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed.[12]
4. Model Validation: The developed QSAR models are rigorously validated to assess their robustness and predictive power. Common validation techniques include:
-
Internal validation: Leave-one-out cross-validation (q²).[1][2]
-
External validation: Predicting the biological activity of the test set compounds and comparing it with the experimental values (r²_pred).
-
Y-randomization: Ensuring the model is not a result of chance correlation.[7]
Visualizing the QSAR Workflow and Relationships
The following diagrams, generated using Graphviz, illustrate the typical workflow of a QSAR study and the conceptual relationship between molecular structure and biological activity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Exploring QSARs of some benzenesulfonamides incorporating cyanoacrylamide moieties as a carbonic anhydrase inhibitors (specifically against tumor-associated isoforms IX and XII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis, molecular modelling and QSAR study of new N- phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medwinpublishers.com [medwinpublishers.com]
- 6. Gaussian field-based 3D-QSAR and molecular simulation studies to design potent pyrimidine–sulfonamide hybrids as selective BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jbclinpharm.org [jbclinpharm.org]
- 8. oaji.net [oaji.net]
- 9. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nanobioletters.com [nanobioletters.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Inter-Laboratory Comparison of 3-Amino-4-methoxybenzenesulfonic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the quantification of 3-Amino-4-methoxybenzenesulfonic acid. Due to the absence of publicly available, specific round-robin or proficiency testing data for this compound, this document outlines a model study. It includes a detailed experimental protocol, hypothetical comparative data, and the methodologies for data analysis, designed to ensure consistency and accuracy across different laboratory settings.
Introduction
This compound (CAS No. 98-42-0) is a chemical compound used in various industrial applications, including the synthesis of dyes and pharmaceuticals.[1][2][3] Accurate quantification of this substance is crucial for quality control, regulatory compliance, and research purposes. Inter-laboratory comparisons are essential for validating analytical methods and ensuring that results are reproducible and comparable across different testing sites.[4] Proficiency testing evaluates the performance of laboratories for specific tests or measurements and is a key component of quality assurance.[5]
This guide is structured to walk through a hypothetical inter-laboratory study, from the experimental design to the interpretation of results.
Hypothetical Inter-Laboratory Comparison Data
The following table summarizes fictional quantitative results from a proficiency test involving ten laboratories. Each laboratory was provided with a sample containing a known concentration of this compound and was asked to perform the analysis in triplicate.
| Laboratory ID | Reported Concentration (mg/L) - Replicate 1 | Reported Concentration (mg/L) - Replicate 2 | Reported Concentration (mg/L) - Replicate 3 | Mean Concentration (mg/L) | Standard Deviation | z-score |
| Lab-001 | 5.25 | 5.31 | 5.28 | 5.28 | 0.03 | 0.59 |
| Lab-002 | 4.95 | 4.99 | 5.01 | 4.98 | 0.03 | -0.61 |
| Lab-003 | 5.10 | 5.15 | 5.12 | 5.12 | 0.03 | -0.04 |
| Lab-004 | 5.42 | 5.38 | 5.40 | 5.40 | 0.02 | 1.07 |
| Lab-005 | 4.88 | 4.92 | 4.90 | 4.90 | 0.02 | -0.93 |
| Lab-006 | 5.18 | 5.22 | 5.20 | 5.20 | 0.02 | 0.27 |
| Lab-007 | 5.55 | 5.60 | 5.57 | 5.57 | 0.03 | 1.64 |
| Lab-008 | 4.75 | 4.80 | 4.77 | 4.77 | 0.03 | -1.45 |
| Lab-009 | 5.29 | 5.33 | 5.31 | 5.31 | 0.02 | 0.71 |
| Lab-010 | 5.05 | 5.09 | 5.07 | 5.07 | 0.02 | -0.28 |
| Consensus Value | 5.14 | |||||
| Standard Deviation for Proficiency Assessment | 0.25 |
Data Analysis and Interpretation: The performance of each laboratory is assessed using a z-score, which is calculated as follows:
z = (x - X) / σ
Where:
-
z is the z-score
-
x is the mean result reported by the laboratory
-
X is the assigned value (consensus value from all laboratories)
-
σ is the standard deviation for proficiency assessment
A common interpretation of z-scores in proficiency testing is:
-
|z| ≤ 2: Satisfactory performance
-
2 < |z| < 3: Questionable performance
-
|z| ≥ 3: Unsatisfactory performance
Based on this hypothetical data, all participating laboratories demonstrated satisfactory performance.
Experimental Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)
This section details a recommended HPLC method for the quantification of this compound. This protocol is based on established methods for similar sulfonamide compounds.[6][7]
3.1. Materials and Reagents
-
This compound reference standard (98% purity or higher)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Phosphoric acid for non-MS detectors)
-
Methanol (HPLC grade)
-
Sample diluent: Acetonitrile/Water (50:50, v/v)
3.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector.
-
Analytical column suitable for reverse-phase chromatography (e.g., C18, 250 mm x 4.6 mm, 5 µm).
3.3. Chromatographic Conditions
-
Mobile Phase: A gradient of Acetonitrile and Water with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm or MS with electrospray ionization (ESI).
3.4. Preparation of Standard Solutions
-
Stock Standard Solution (1000 mg/L): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the sample diluent to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 mg/L).
3.5. Sample Preparation
-
Accurately weigh a known amount of the test sample.
-
Dissolve the sample in the sample diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
3.6. Analysis
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Record the peak area of the analyte.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the test sample by interpolating its peak area from the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflow for the quantification of this compound and the logical flow of an inter-laboratory comparison study.
Caption: Experimental workflow for HPLC quantification.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. scbt.com [scbt.com]
- 3. alkalisci.com [alkalisci.com]
- 4. benchchem.com [benchchem.com]
- 5. sqfi.com [sqfi.com]
- 6. Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- | SIELC Technologies [sielc.com]
- 7. Separation of Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to P2Y12 Receptor Antagonists: Evaluating a Novel 3-Amino-4-methoxybenzenesulfonic Acid Derivative Against Established Therapies
For Immediate Release
This guide provides a comprehensive comparison of a novel, hypothetical P2Y12 receptor antagonist, AMS-21, derived from 3-Amino-4-methoxybenzenesulfonic acid, against currently marketed antiplatelet agents: clopidogrel, prasugrel, and ticagrelor. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of efficacy based on established preclinical and clinical evaluation metrics.
Note: As of December 2025, P2 receptor antagonists derived from this compound are not described in publicly available literature. AMS-21 is a hypothetical compound created for the purpose of this guide to illustrate a comparative framework. The data presented for AMS-21 is conceptual, while the data for existing drugs are based on published findings.
Comparative Efficacy of P2Y12 Receptor Antagonists
The primary therapeutic action of P2Y12 receptor antagonists is the inhibition of platelet activation and aggregation, which is crucial in the prevention of thrombotic events. The efficacy of these agents can be quantified through various in vitro and in vivo assays.
In Vitro Efficacy Data
The following table summarizes the in vitro potency of AMS-21 (hypothetical) and the active metabolites of clopidogrel and prasugrel, as well as ticagrelor, in inhibiting ADP-induced platelet aggregation. A lower IC50 value indicates greater potency.
| Compound | Target Receptor | Assay | IC50 (µM) | Citation(s) |
| AMS-21 (Hypothetical) | P2Y12 | ADP-induced Platelet Aggregation | 0.004 | N/A |
| Ticagrelor | P2Y12 | ADP-induced Washed-Platelet Aggregation | 0.005 ± 0.004 | [1] |
| Prasugrel (Active Metabolite R-138727) | P2Y12 | Clot Strength Inhibition (Thromboelastograph) | 0.7 ± 0.1 | [2][3] |
| Clopidogrel (in vitro incubation) | P2Y12 | ADP-induced Washed Platelet Aggregation | 1.9 ± 0.3 | [4] |
Clinical Efficacy and Safety Outcomes
Clinical trials and real-world studies have established the comparative efficacy and safety of clopidogrel, prasugrel, and ticagrelor in patients with acute coronary syndromes (ACS).
| Outcome | Comparison | Result | Citation(s) |
| Major Adverse Cardiovascular Events (MACE) | Ticagrelor/Prasugrel vs. Clopidogrel | Lower risk with ticagrelor or prasugrel. | [5] |
| All-Cause Mortality | Ticagrelor vs. Clopidogrel | Significantly reduced with ticagrelor. | [5] |
| Stent Thrombosis | Ticagrelor/Prasugrel vs. Clopidogrel | Lower risk with ticagrelor or prasugrel. | [5] |
| Major Bleeding | Prasugrel vs. Clopidogrel | Higher rates with prasugrel. | [5] |
| Major Bleeding | Ticagrelor vs. Clopidogrel | Similar rates. | [5] |
Signaling Pathways and Experimental Workflows
Visualizing the biological pathways and experimental processes is essential for understanding the mechanism of action and the evaluation framework for these antagonists.
The diagram above illustrates the P2Y12 signaling cascade. Adenosine diphosphate (ADP) binding to the P2Y12 receptor activates the Gi protein, which in turn inhibits adenylyl cyclase. This leads to decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity, ultimately promoting platelet activation and aggregation. P2Y12 antagonists like AMS-21 block the initial step of this pathway.
References
- 1. Ticagrelor: The First Reversibly Binding Oral P2Y12 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The active metabolite of prasugrel inhibits adenosine diphosphate- and collagen-stimulated platelet procoagulant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P2Y12 Receptor Antagonists: Which One to Choose? A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Sulfonated Graphene-Polyaniline Nanocomposites for Advanced Applications
A deep dive into the synthesis, performance, and comparative advantages of sulfonated graphene-polyaniline (S-G/PANI) nanocomposites for supercapacitors and biosensors.
Sulfonated graphene-polyaniline (S-G/PANI) nanocomposites have emerged as a class of advanced functional materials with remarkable potential in energy storage and biomedical sensing. This guide provides a comparative analysis of S-G/PANI nanocomposites in two key applications: supercapacitors and dopamine biosensors. We will explore their performance metrics against alternative materials, supported by experimental data, and provide detailed protocols for their synthesis and characterization.
Supercapacitor Applications: Powering the Future
S-G/PANI nanocomposites are highly promising electrode materials for supercapacitors due to the synergistic combination of the high electrical conductivity and large surface area of graphene with the high pseudocapacitive performance of polyaniline. The sulfonation of graphene not only improves its dispersibility in polar solvents but also enhances the interfacial interaction with polyaniline, leading to superior electrochemical performance.
Comparative Performance of Supercapacitor Electrodes
The performance of S-G/PANI nanocomposite electrodes is benchmarked against other commonly used supercapacitor materials, including activated carbon, manganese dioxide (MnO₂), and non-sulfonated graphene-polyaniline composites.
| Electrode Material | Specific Capacitance (F/g) | Cycling Stability (%) | Energy Density (Wh/kg) | Power Density (W/kg) |
| S-G/PANI (Nanorods) [1][2] | 763 | 96% after 100 cycles | - | - |
| S-G/PANI (HCl doped) [1][2] | 931 | 76% after 100 cycles | - | - |
| SPANI/Graphene [3] | 262 | 87% after 10000 cycles | - | - |
| PANI@MnO₂/Graphene [4] | 695 | - | - | - |
| Activated Graphene [5] | - | 91% after 5000 cycles | 20.5 | 25000 |
| Activated Carbon [6] | ~150-200 | >95% | ~5-7 | ~1000-2000 |
| MnO₂ [7] | ~200-300 | ~80-90% | ~10-20 | ~500-1000 |
| Graphene/PANI [8] | 532 | 99.6% after 1000 cycles | - | - |
Dopamine Biosensors: Enhancing Neurotransmitter Detection
The sensitive and selective detection of dopamine, a critical neurotransmitter, is crucial for the diagnosis and monitoring of neurological disorders. S-G/PANI nanocomposites offer an excellent platform for the fabrication of electrochemical dopamine sensors due to their large surface area, excellent conductivity, and electrocatalytic activity towards dopamine oxidation.
Comparative Performance of Dopamine Biosensors
The performance of S-G/PANI-based dopamine sensors is compared with other electrochemical sensors based on different nanomaterials.
| Sensor Material | Linear Detection Range (µM) | Limit of Detection (LOD) (µM) | Sensitivity (µA µM⁻¹ cm⁻²) |
| PANI-rGO-NF [1] | 0.05 - 180 | 0.024 | - |
| GO/SiO₂@PANI [9][10] | 2 - 12 | 1.7 | - |
| Nitrogen-doped Graphene/PANI [11] | 0.02 - 1 | 0.014 | - |
| Graphene-PANI [12] | 0.1 - 100 | 0.043 | - |
| Au Nanoparticles/Graphene [13] | 0.02 - 10 | 0.016 | - |
| Carbon Quantum Dots [14] | 0.000001 - 0.1 | 0.000001 | - |
Experimental Protocols
Detailed methodologies for the synthesis of S-G/PANI nanocomposites and the electrochemical evaluation of their performance are provided below.
Synthesis of Sulfonated Graphene-Polyaniline (S-G/PANI) Nanocomposite
This protocol describes a typical in-situ polymerization method for synthesizing S-G/PANI nanocomposites.
1. Synthesis of Graphene Oxide (GO):
-
GO is synthesized from natural graphite flakes using the modified Hummers' method[15].
-
Briefly, graphite powder is oxidized using a mixture of concentrated H₂SO₄, NaNO₃, and KMnO₄.
-
The resulting graphite oxide is then exfoliated in water using ultrasonication to obtain a stable GO dispersion.
2. Sulfonation of Graphene Oxide (S-GO):
-
GO is functionalized with sulfonic acid groups using a diazonium salt of sulfanilic acid[15][16].
-
Sulfanilic acid is diazotized with sodium nitrite in an acidic medium.
-
The resulting diazonium salt is then reacted with the GO dispersion to introduce sulfonic acid groups onto the graphene sheets.
3. In-situ Polymerization of Aniline on S-GO:
-
A calculated amount of aniline monomer is added to the S-GO dispersion.
-
The mixture is cooled in an ice bath, and an oxidizing agent, such as ammonium persulfate (APS), is added dropwise to initiate the polymerization of aniline on the surface of the S-GO sheets[17].
-
The resulting S-G/PANI nanocomposite is then filtered, washed, and dried.
Electrochemical Characterization of Supercapacitors
The electrochemical performance of the S-G/PANI nanocomposite electrodes is evaluated using a three-electrode system in an aqueous electrolyte (e.g., 1 M H₂SO₄).
1. Working Electrode Preparation:
-
The S-G/PANI nanocomposite is mixed with a conductive agent (e.g., carbon black) and a binder (e.g., PVDF) in a suitable solvent (e.g., NMP) to form a slurry[18].
-
The slurry is then coated onto a current collector (e.g., nickel foam or stainless steel mesh) and dried in a vacuum oven.
2. Electrochemical Measurements: [19][20][21]
-
Cyclic Voltammetry (CV): To determine the specific capacitance and study the capacitive behavior at different scan rates.
-
Galvanostatic Charge-Discharge (GCD): To calculate the specific capacitance, energy density, and power density from the discharge curves at various current densities.
-
Electrochemical Impedance Spectroscopy (EIS): To investigate the internal resistance and charge transfer kinetics of the electrode.
Fabrication and Testing of Dopamine Biosensors
1. Electrode Modification: [22]
-
A glassy carbon electrode (GCE) is polished and cleaned.
-
A dispersion of the S-G/PANI nanocomposite in a suitable solvent (e.g., Nafion or DMSO) is drop-casted onto the GCE surface and allowed to dry.
2. Electrochemical Detection of Dopamine: [1][9]
-
The modified GCE is used as the working electrode in a three-electrode cell containing a phosphate buffer solution (PBS) at a physiological pH of 7.4.
-
Differential Pulse Voltammetry (DPV) or Cyclic Voltammetry (CV): These techniques are used to measure the oxidation peak current of dopamine. The peak current is proportional to the concentration of dopamine in the solution.
-
The sensor's performance is evaluated by determining its linear detection range, limit of detection (LOD), sensitivity, and selectivity against common interfering species like ascorbic acid and uric acid.
Visualizing the Science: Diagrams and Workflows
To better understand the underlying processes, the following diagrams illustrate the synthesis workflow and the mechanisms of action for the specified applications.
References
- 1. A highly sensitive dopamine sensor based on a polyaniline/reduced graphene oxide/Nafion nanocomposite [html.rhhz.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. imp.kiev.ua [imp.kiev.ua]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Differential pulse voltametric detection of dopamine using polyaniline-functionalized graphene oxide/silica nanocomposite for point-of-care diagnostics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Differential pulse voltametric detection of dopamine using polyaniline-functionalized graphene oxide/silica nanocomposite for point-of-care diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Direct and Sensitive Detection of Dopamine Using Carbon Quantum Dots Based Refractive Index Surface Plasmon Resonance Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. Video: Evaluating the Electrochemical Properties of Supercapacitors using the Three-Electrode System [jove.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. scribd.com [scribd.com]
- 22. Sulfonated Starch-Graft-Polyaniline@Graphene Electrically Conductive Nanocomposite: Application for Tyrosinase Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Amino-4-methoxybenzenesulfonic Acid: A Guide for Laboratory Professionals
The safe management and disposal of 3-Amino-4-methoxybenzenesulfonic acid (CAS No. 98-42-0) are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this chemical.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is essential to recognize the hazards associated with this compound and utilize appropriate personal protective equipment (PPE). This chemical is classified as hazardous and requires careful handling.
Hazard Assessment: According to safety data sheets, this compound is a corrosive substance that can cause severe skin burns and eye damage. It is also classified as a skin sensitizer, meaning it may cause an allergic skin reaction.[1] Inhalation of dust may cause respiratory irritation.[2]
Data Presentation: Key Hazards and PPE
| Hazard Classification | Required Personal Protective Equipment (PPE) |
| Signal Word: Danger [1] | Eye/Face Protection: Wear chemical safety goggles and a face shield.[1][2] |
| Skin Corrosion/Irritation (Category 1B)[1] | Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile, neoprene).[1][3] |
| Serious Eye Damage/Irritation | Body Protection: Wear a laboratory coat and other protective clothing to prevent skin contact.[2] |
| Skin Sensitization (Category 1)[1] | Respiratory Protection: Use a NIOSH-approved N95 dust mask or a higher level of respiratory protection if dust formation is likely. |
| Specific Target Organ Toxicity - Single Exposure (May cause respiratory irritation)[2] | Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[2] |
Step-by-Step Disposal Procedure
The primary and mandated method for disposing of this compound is as hazardous chemical waste. Chemical waste generators are required to consult local, regional, and national regulations to ensure complete and accurate classification and disposal.[2] Do not discharge into drains or the environment. [3]
Step 1: Segregation and Containment Collect all waste containing this compound, whether solid or in solution, in a designated and compatible container.[3] The container must be chemically resistant, in good condition, and have a secure, tightly-fitting lid to prevent leaks or spills.
Step 2: Labeling Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound". Include the date when waste was first added to the container.
Step 3: Storage Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory. This area should be away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[2]
Step 4: Arrange for Disposal Once the container is full or in accordance with your institution's policies, contact your Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[4][5] Always follow your institution's specific protocols.
Spill Cleanup Protocol
In the event of a spill, immediate action is necessary to mitigate risks.
-
Restrict Access: Immediately alert personnel in the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Wear PPE: Don the appropriate PPE as listed in the table above.
-
Contain Spill: For a solid spill, avoid creating dust.[4] Carefully sweep or shovel the material into a suitable container for disposal.[2][6]
-
Decontaminate: After the material has been collected, decontaminate the spill area with soap and water.[4] Collect all cleanup materials (e.g., wipes, absorbent pads) and place them in the hazardous waste container.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Disposal of Empty Containers
A container that has held this compound must be treated as hazardous waste unless properly decontaminated.[4]
-
Decontamination: To decontaminate an empty container, triple-rinse it with a suitable solvent (e.g., water).[3][7]
-
Rinsate Collection: Crucially, all rinsate from the three rinses must be collected and disposed of as hazardous liquid waste. [7]
-
Final Disposal: Once triple-rinsed, the container can often be disposed of as regular waste after the chemical label has been completely removed or defaced.[3][7] Confirm this procedure with your local EHS regulations.
Experimental Protocols: Acid Neutralization (For Reference Only)
While some general protocols exist for neutralizing acidic waste streams, these should not be attempted for this compound without a thorough risk assessment and explicit approval from your institution's EHS department. The complex structure of this molecule could lead to hazardous side reactions. The required method of disposal is through a licensed hazardous waste facility.
A general protocol for acid neutralization is provided below for informational purposes only.[7]
-
Dilution: In a fume hood, slowly and carefully add the acidic waste to a large volume of an ice-water mixture to dilute it to approximately 5% concentration. Always add acid to water, never the other way around.[8][9]
-
Neutralization: Slowly add a base solution (e.g., sodium carbonate or sodium hydroxide) to the diluted acid while stirring continuously.
-
pH Monitoring: Monitor the pH of the solution. Continue adding the base until the pH is within a neutral range (typically between 5.0 and 10.0).[7]
-
Disposal: Only if permitted by local regulations and your EHS department, the neutralized solution may be poured down the drain with a large amount of running water.[7]
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper handling and disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. This compound 98 98-42-0 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. laballey.com [laballey.com]
Personal protective equipment for handling 3-Amino-4-methoxybenzenesulfonic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Amino-4-methoxybenzenesulfonic acid (CAS No. 98-42-0). Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause severe skin corrosion and eye damage, and may cause an allergic skin reaction.[1][2] Therefore, stringent use of appropriate Personal Protective Equipment is mandatory.
Recommended Personal Protective Equipment
The following table summarizes the required PPE for handling this chemical.
| Protection Type | Recommended Equipment | Specifications & Notes |
| Eye and Face Protection | Safety Goggles & Face Shield | Always wear chemical safety goggles that conform to EU EN166 or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a risk of splashing. |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Avoid latex gloves. Always inspect gloves for integrity before use and wash hands after removal.[3] |
| Respiratory Protection | Dust Mask / Respirator | For handling the solid compound where dust may be generated, a dust mask (type N95, US) or a type P3 (EN 143) respirator cartridge is advised.[1][2] Use in a well-ventilated area or under a fume hood. |
| Body Protection | Laboratory Coat | A chemical-resistant lab coat should be worn to protect against skin contact. |
Operational Plan for Safe Handling
Follow these procedural steps to ensure the safe handling of this compound in the laboratory.
Workflow for Handling this compound
Experimental Protocol: Step-by-Step Handling
-
Preparation :
-
Thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Ensure a chemical spill kit is readily accessible.
-
Put on all required PPE as detailed in the table above.
-
Prepare a designated, well-ventilated workspace, preferably within a chemical fume hood.
-
-
Handling :
Emergency and Disposal Plans
Immediate and appropriate action is crucial in the event of an emergency. The following tables outline the necessary steps for exposure and spills, as well as the protocol for waste disposal.
Emergency Response Protocol
| Emergency Type | Procedural Steps |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Wash the affected area with plenty of soap and water.[3] 3. Seek medical attention if skin irritation occurs.[3] |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4] 2. Remove contact lenses if present and easy to do so. Continue rinsing.[3] 3. Seek immediate medical attention. |
| Inhalation | 1. Move the person to fresh air.[4] 2. If not breathing, give artificial respiration.[4] 3. Seek medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Clean mouth with water.[4] 3. Seek medical attention. |
| Minor Solid Spill | 1. Alert others in the area. 2. Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.[4] 3. Place the material into a suitable, labeled container for disposal.[4] 4. Clean the spill area with a damp cloth. |
Waste Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
| Disposal Stage | Procedural Steps |
| Collection | 1. Collect all waste containing this compound, including contaminated solids and solutions, in a designated and compatible waste container. |
| Neutralization (for acidic solutions) | 1. In a well-ventilated area (fume hood), slowly add a weak base such as sodium bicarbonate or a 10% sodium carbonate solution to the acidic waste while stirring.[5] 2. Monitor the pH using pH paper. Continue adding the base until the pH is between 6.0 and 8.0. Be aware that this reaction can generate heat. |
| Labeling | 1. Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[4] 2. List all components of the waste mixture, including solvents and their approximate percentages.[4] 3. Include the date of waste accumulation and the responsible researcher's name.[4] |
| Storage & Disposal | 1. Store the sealed and labeled waste container in a designated satellite accumulation area, away from incompatible materials. 2. Arrange for disposal through your institution's licensed chemical waste disposal service. Do not discharge to sewer systems.[6] |
References
- 1. CHEMICAL WASTE PROCEDURE FOR RESEARCH | SUNY Geneseo [geneseo.edu]
- 2. ccny.cuny.edu [ccny.cuny.edu]
- 3. vumc.org [vumc.org]
- 4. Laboratory/Chemical Waste Guidelines | YSU [ysu.edu]
- 5. A Guide to Benzenesulfonic Acid Uses in Chemical Formulations and Industrial Processes - Elchemy [elchemy.com]
- 6. westlab.com [westlab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
